molecular formula C13H15NO2 B3380494 5-tert-butyl-1H-indole-2-carboxylic Acid CAS No. 194490-19-2

5-tert-butyl-1H-indole-2-carboxylic Acid

Cat. No.: B3380494
CAS No.: 194490-19-2
M. Wt: 217.26 g/mol
InChI Key: FDPUFZBJUZPCRB-UHFFFAOYSA-N
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Description

5-tert-butyl-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-tert-butyl-1H-indole-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-tert-butyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FDPUFZBJUZPCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232305
Record name 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid
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Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-19-2
Record name 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid
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Record name 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid
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Record name 5-tert-butyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

Chemical properties and structure of 5-tert-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-tert-butyl-1H-indole-2-carboxylic Acid: Synthesis, Structure, and Application

Introduction: The Significance of a Substituted Indole Scaffold

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile template for drug design. Within this class, 5-tert-butyl-1H-indole-2-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals.

The strategic placement of substituents on the indole core dictates its physicochemical and pharmacological properties. The tert-butyl group at the 5-position introduces lipophilicity and steric bulk, which can enhance membrane permeability and modulate binding affinity and selectivity for biological targets. Concurrently, the carboxylic acid moiety at the 2-position serves as a critical interaction point, acting as a hydrogen bond donor and acceptor, and enabling the formation of salts to improve solubility and bioavailability.

This guide provides a comprehensive technical overview of 5-tert-butyl-1H-indole-2-carboxylic acid, moving beyond a simple data sheet to explain the causality behind its chemical behavior and analytical signatures. We will delve into its synthesis, structural characteristics, spectroscopic profile, and its potential as a foundational building block in modern drug discovery.

Molecular Synthesis and Strategic Functionalization

The construction of the 5-tert-butyl-1H-indole-2-carboxylic acid scaffold is most effectively approached through established indole synthesis methodologies, with the Fischer indole synthesis being a primary and highly adaptable route.

Proposed Synthetic Pathway: The Fischer Indole Synthesis

The causality behind selecting the Fischer indole synthesis lies in its reliability and the commercial availability of the necessary precursors. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone.

Step 1: Phenylhydrazone Formation: The synthesis commences with the reaction of 4-tert-butylaniline with an α-ketoester, typically ethyl pyruvate. This condensation reaction readily forms the key intermediate, ethyl 2-((4-(tert-butyl)phenyl)hydrazono)propanoate.

Step 2: Acid-Catalyzed Cyclization and Aromatization: The phenylhydrazone is then subjected to catalysis by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride). This induces a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the stable indole ring system, affording ethyl 5-tert-butyl-1H-indole-2-carboxylate.

Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to protonate the carboxylate salt.

Synthesis_Workflow A 4-tert-butylaniline C Ethyl 2-((4-(tert-butyl)phenyl)hydrazono)propanoate (Phenylhydrazone Intermediate) A->C Condensation B Ethyl Pyruvate B->C D Ethyl 5-tert-butyl-1H-indole-2-carboxylate C->D Fischer Indole Synthesis (Acid Catalyst, Heat) E 5-tert-butyl-1H-indole-2-carboxylic acid D->E Saponification (1. NaOH, H2O/EtOH 2. H3O+)

Caption: Proposed Fischer indole synthesis workflow.

Protocol: Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid
  • Phenylhydrazone Formation:

    • To a stirred solution of 4-tert-butylaniline (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates consumption of the starting aniline.

    • The resulting phenylhydrazone may precipitate and can be isolated by filtration or the solvent can be removed under reduced pressure.

  • Fischer Indole Cyclization:

    • Add the crude phenylhydrazone intermediate to a pre-heated solution of polyphosphoric acid (PPA) at 80-100 °C.

    • Stir the mixture vigorously for 1-2 hours. The reaction is often exothermic and the color will darken significantly.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with stirring.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude ethyl 5-tert-butyl-1H-indole-2-carboxylate by flash column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M hydrochloric acid, inducing precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-tert-butyl-1H-indole-2-carboxylic acid.

Structural Elucidation and Physicochemical Properties

The structural integrity and properties of the molecule are confirmed through a combination of spectroscopic analysis and an understanding of its solid-state behavior.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₅NO₂PubChem[2]
Molecular Weight 217.27 g/mol PubChem[2]
Monoisotopic Mass 217.11028 DaPubChem[2]
Predicted XlogP 4.0PubChem[2]
Appearance Expected to be an off-white to pale yellow solidGeneral observation for indole carboxylic acids
Spectroscopic Signature Analysis

The causality for the predicted spectral data stems from the electronic environment of each nucleus and functional group, based on established principles of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.

    • Carboxylic Acid (COOH): A very broad singlet is expected far downfield, typically in the δ 10-13 ppm range, due to strong deshielding and hydrogen bonding.[3]

    • Indole N-H: A broad singlet, typically δ 8-9 ppm.

    • Aromatic Protons: The protons on the benzene portion of the indole ring (H4, H6, H7) will appear in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns dictated by their coupling constants.

    • Indole C3-H: A singlet or narrow doublet around δ 6.8-7.2 ppm.

    • tert-Butyl Protons: A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 protons.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the δ 160-180 ppm region is characteristic of a carboxylic acid.[3]

    • Indole Carbons: A series of signals between δ 100-140 ppm.

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence for the key functional groups.

    • O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4]

    • N-H Stretch: A moderate, sharper peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group.[5]

    • C=O Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[4][6]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 217.[2]

    • Fragmentation: Key fragmentation pathways would include the loss of a water molecule ([M-18]⁺), loss of the carboxyl group ([M-45]⁺), and cleavage of a methyl group from the tert-butyl substituent ([M-15]⁺).[7]

Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction structure for 5-tert-butyl-1H-indole-2-carboxylic acid is not publicly available, its solid-state behavior can be confidently predicted based on related indole carboxylic acids.[8] The dominant and structure-directing intermolecular interaction is the formation of a centrosymmetric hydrogen-bonded dimer via the carboxylic acid moieties.[5][9] This robust interaction is the reason for the broad O-H stretch observed in the IR spectrum and typically results in high melting points.

Caption: Hydrogen-bonded cyclic dimer motif.

Reactivity and Application in Drug Discovery

The utility of 5-tert-butyl-1H-indole-2-carboxylic acid lies in its predictable reactivity, allowing for its elaboration into diverse libraries of compounds for biological screening.

Key Chemical Transformations
  • Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for creating esters, amides, and other derivatives through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride).[10] This is a cornerstone of SAR exploration.

  • N-H Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions, allowing for modulation of the molecule's hydrogen-bonding capacity and steric profile.

  • Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution, which typically occurs at the C3 position.[11] This allows for the introduction of a wide range of substituents.

Role as a Pharmacophore

The indole-2-carboxylic acid scaffold is not merely a synthetic intermediate; it is a recognized pharmacophore present in molecules with diverse biological activities. The core structure has been identified as a key component for inhibitors of HIV-1 integrase, where the carboxylic acid chelates essential magnesium ions in the enzyme's active site.[12] Furthermore, derivatives have shown potent activity as CysLT1 antagonists for inflammatory conditions and as anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease.[1][13]

The 5-tert-butyl group serves as a powerful tool for medicinal chemists. By occupying hydrophobic pockets in a target protein, it can significantly enhance binding affinity. Its steric bulk can also be used to fine-tune selectivity and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The exploration of substituents at this position is a common strategy in lead optimization campaigns.[13]

Conclusion

5-tert-butyl-1H-indole-2-carboxylic acid is a strategically designed molecular building block with a rich chemical profile. Its synthesis is achievable through robust and well-understood chemical transformations. Its structure is characterized by distinct spectroscopic signatures and a propensity for strong intermolecular hydrogen bonding in the solid state. For drug discovery professionals, it represents a valuable starting point for the development of novel therapeutics, combining the privileged indole scaffold with substituents that allow for the systematic tuning of lipophilicity, steric interactions, and metabolic stability. This guide provides the foundational knowledge required to confidently utilize this compound in advanced research and development programs.

References

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  • The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. The Good Scents Company.
  • Chen, H., et al. (2017). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • PubChemLite. 5-tert-butyl-1h-indole-2-carboxylic acid (C13H15NO2). PubChemLite.
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  • ValQi. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2831.
  • European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Retrieved from [Link]

  • Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Retrieved from [Link]

  • De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Tetrahedron Letters. (2010). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters.
  • ChemSynthesis. (2025, May 20). tert-butyl 2-butyl-1H-indole-1-carboxylate. ChemSynthesis. Retrieved from [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Retrieved from [Link]

  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (2020, August 2). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. ResearchGate. Retrieved from [Link]

  • Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc.
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Literature review of indole-2-carboxylic acid derivatives with tert-butyl substitutions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Indole-2-Carboxylic Acid Derivatives with Tert-Butyl Substitutions

Introduction: A Synthesis of Core Scaffold and Strategic Substitution

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin.[1] Its derivatives are central to numerous therapeutic agents, valued for their versatile biological activities.[1] Among these, the indole-2-carboxylic acid moiety has emerged as a particularly potent pharmacophore, crucial for the activity of novel drug candidates targeting a range of diseases, from viral infections to cancer.[1][2][3] This is largely due to the strategic placement of the carboxylic acid group, which can engage in critical binding interactions, such as chelating metal ions in enzyme active sites.[2][3][4]

Parallel to the development of novel scaffolds, the field of drug design has refined the use of specific functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The tert-butyl group, -C(CH₃)₃, is an archetypal sterically demanding substituent used to impart specific characteristics to a drug candidate.[5] Its significant bulk can provide a "steric shield," protecting metabolically vulnerable parts of a molecule from enzymatic degradation, thereby enhancing its bioavailability.[5][6] Furthermore, its defined size and lipophilicity can improve receptor selectivity and membrane permeability.[5]

This guide explores the intersection of these two powerful elements: the indole-2-carboxylic acid scaffold and the strategic incorporation of the tert-butyl group. We will delve into the synthesis of these derivatives, analyze their diverse biological applications, and provide a critical perspective on the structure-activity relationships that govern their efficacy.

The Strategic Role of the Tert-Butyl Group in Drug Design

The decision to incorporate a tert-butyl group is a deliberate choice aimed at solving specific challenges in drug development. Its profound steric and electronic effects can be leveraged in several ways.

  • Metabolic Shielding: By sterically hindering a metabolically labile site, a tert-butyl group can slow enzymatic degradation, increasing a drug's half-life.[5][6] However, the group itself can be a target for metabolism, typically by Cytochrome P450 enzymes (like CYP3A4 and CYP2C8), which hydroxylate one of the methyl groups.[6][7] This can sometimes lead to the formation of active metabolites.[6]

  • Receptor Selectivity: The sheer bulk of the tert-butyl group can be used to achieve selective binding. It may allow the molecule to fit snugly into the binding pocket of a target receptor while preventing it from accessing the binding sites of off-target receptors.[5]

  • Modulation of Physicochemical Properties: As a non-polar, lipophilic group, the tert-butyl substituent can increase the lipophilicity of a compound, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.[5]

The following table summarizes the key advantages and potential liabilities of incorporating a tert-butyl group in a drug candidate.

FeatureAdvantagesPotential Liabilities
Steric Bulk Shields labile sites from metabolism[5][6]. Enforces specific conformations. Improves receptor selectivity by preventing off-target binding[5].Can hinder binding to the primary target if the binding pocket is too small.
Lipophilicity Can improve membrane permeability and oral absorption[5].May lead to poor aqueous solubility. Can increase non-specific binding and toxicity.
Metabolism Can block metabolism at adjacent sites.The group itself is a target for oxidation by CYP enzymes (e.g., CYP3A4, CYP2C8)[6][7].
Synthesis Provides a rigid anchor point.Steric hindrance can complicate synthetic steps.

Synthetic Strategies

The synthesis of indole-2-carboxylic acid derivatives bearing a tert-butyl group can be approached in several ways, primarily depending on the desired position of the tert-butyl substituent. A common strategy involves the Fischer indole synthesis, which condenses a substituted phenylhydrazine with a pyruvate derivative.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Fischer Indole Synthesis cluster_reaction2 Hydrolysis cluster_reaction3 Amide Coupling A 4-tert-butyl-phenylhydrazine C Ethyl 5-tert-butyl-1H-indole-2-carboxylate A->C Acid catalyst (e.g., PPA) B Ethyl pyruvate B->C D 5-tert-butyl-1H-indole-2-carboxylic acid C->D 1. NaOH, EtOH 2. H+ workup E Target Amide Derivative D->E Coupling agent (e.g., BOP, DIPEA) F Amine (R-NH2) F->E

Caption: General workflow for synthesizing 5-tert-butyl-indole-2-carboxamides.

Another key synthetic consideration is the use of a tert-butyl ester as a protecting group for the carboxylic acid. This is particularly useful when harsh conditions are required for modifications elsewhere on the molecule. The tert-butyl ester can be selectively removed under acidic conditions, for example, using trifluoroacetic acid (TFA).[8]

Experimental Protocol: Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid

This protocol describes a representative synthesis based on the Fischer indole methodology.

  • Step 1: Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate

    • To a stirred solution of (4-tert-butylphenyl)hydrazine (10 mmol) in ethanol (50 mL), add ethyl pyruvate (11 mmol).

    • Add 3-4 drops of glacial acetic acid and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the resulting crude hydrazone in polyphosphoric acid (PPA) (20 g).

    • Heat the mixture at 100°C for 1 hour, monitoring the reaction by TLC.

    • Carefully pour the hot mixture onto crushed ice with vigorous stirring.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ethyl ester.

  • Step 2: Hydrolysis to 5-tert-butyl-1H-indole-2-carboxylic acid

    • Dissolve the ethyl 5-tert-butyl-1H-indole-2-carboxylate (5 mmol) in a mixture of ethanol (30 mL) and 2M aqueous sodium hydroxide (15 mL).

    • Heat the mixture to reflux for 2 hours until the ester is fully consumed (monitored by TLC).

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

Biological Applications and Structure-Activity Relationships

The indole-2-carboxylic acid scaffold is a versatile starting point for developing inhibitors for various biological targets. The addition of a tert-butyl group can significantly influence potency and selectivity.

HIV-1 Integrase Inhibition

One of the most promising applications for indole-2-carboxylic acid derivatives is as HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4] The core scaffold, specifically the indole nitrogen and the C2-carboxyl group, effectively chelates the two essential Mg²⁺ ions within the enzyme's active site, preventing viral DNA integration.[2][4]

Structural optimizations have shown that introducing substituents at the C3 and C6 positions of the indole ring can dramatically improve inhibitory activity.[2] While studies specifically detailing tert-butyl substitutions are limited, the principle of adding a large branch at the C3 position to interact with a nearby hydrophobic cavity has been validated.[2][4] A tert-butyl group at this position could fulfill this role, enhancing binding affinity. For instance, derivative 20a in one study, which featured a long branch at C3, showed a potent IC₅₀ value of 0.13 μM.[2][4]

HIVIntegraseBinding Indole Indole Mg1 Mg1 Indole->Mg1 Chelation Mg2 Mg2 Indole->Mg2 Chelation tBu tBu Indole->tBu C3-linkage Pocket Pocket tBu->Pocket Hydrophobic Interaction

Caption: Conceptual model of a tert-butylated inhibitor at the HIV integrase active site.

Anti-inflammatory and Anticancer Activity

Indole derivatives are also explored as anti-inflammatory and anticancer agents.[1][8] For example, derivatives of 1H-indole-2-carboxylic acid have been developed as potent and selective antagonists of the CysLT1 receptor, a key target in asthma treatment.[8] In the synthesis of these compounds, a tert-butyl ester was used as an intermediate protecting group, highlighting its utility in complex synthetic pathways.[8]

In oncology, novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η protein, which is implicated in cancer progression.[1] The structure-activity relationship (SAR) in such cases often revolves around optimizing substitutions on the indole ring and appended moieties to maximize binding affinity and cell permeability. A bulky, lipophilic tert-butyl group could be a valuable tool in this optimization process to probe hydrophobic pockets within the target protein.

Cannabinoid Receptor Modulation

Indole-2-carboxamides have been extensively studied as allosteric modulators of the CB1 receptor.[9][10] SAR studies have revealed that the potency of these modulators is sensitive to the nature of the substituent at the C3 position of the indole ring.[9] While many studies have focused on smaller alkyl groups, the introduction of a larger tert-butyl group could alter the binding mode from negative to positive allosteric modulation, or vice-versa, by accessing different sub-pockets at the allosteric site.

Conclusion and Future Directions

The strategic combination of the indole-2-carboxylic acid scaffold with tert-butyl substitutions represents a promising avenue for drug discovery. The indole core provides a proven framework for engaging a variety of biological targets, while the tert-butyl group offers a powerful tool for fine-tuning the molecule's steric and electronic properties to enhance potency, selectivity, and metabolic stability.

Future research should focus on several key areas:

  • Systematic SAR Studies: A systematic exploration of placing the tert-butyl group at different positions on the indole ring (C3, C4, C5, C6, C7) is needed to build a comprehensive understanding of its impact on various biological targets.

  • Metabolic Profiling: As the tert-butyl group is a known substrate for CYP enzymes, detailed metabolic studies of these derivatives are crucial to ensure that metabolic shielding in one part of the molecule does not simply create a new metabolic liability.[6][7]

  • Exploration of Isosteres: To mitigate potential metabolic instability associated with the tert-butyl group, the use of tert-butyl isosteres, such as the trifluoromethylcyclopropyl group, could be explored.[7][11] These groups can mimic the steric bulk of a tert-butyl group while offering improved metabolic stability.

By integrating rational design with advanced synthetic chemistry, indole-2-carboxylic acid derivatives featuring tert-butyl substitutions hold significant potential for the development of the next generation of therapeutics.

References

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
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Molecular weight and physicochemical data for 5-tert-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-tert-butyl-1H-indole-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-tert-butyl-1H-indole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's physicochemical properties, synthesis, and analytical characterization is paramount for its effective utilization. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Molecular Profile and Physicochemical Characteristics

5-tert-butyl-1H-indole-2-carboxylic acid (C₁₃H₁₅NO₂) is a derivative of indole-2-carboxylic acid, featuring a bulky tert-butyl group at the 5-position of the indole ring. This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its biological activity and formulation properties.

The causality behind focusing on these parameters lies in their direct impact on a compound's journey from a laboratory reagent to a potential therapeutic agent. Molecular weight dictates molar-based calculations for synthesis and assays. Solubility in various solvents is critical for reaction conditions, purification, and the preparation of dosing solutions. The partition coefficient (LogP) provides a validated measure of lipophilicity, a key determinant of a drug's ability to cross cell membranes.

Table 1: Physicochemical Data for 5-tert-butyl-1H-indole-2-carboxylic acid

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₅NO₂PubChem[1]
Molecular Weight 217.27 g/mol Sigma-Aldrich
Monoisotopic Mass 217.11028 DaPubChem[1]
Physical Appearance Not explicitly reported; likely a crystalline solid, similar to related indole carboxylic acids.Inferred from related compounds[2][3]
Melting Point No experimental data available.The parent indole-2-carboxylic acid melts at 202-206 °C[3]. The tert-butyl group may alter crystal packing and affect this value.
Boiling Point No experimental data available.High boiling points are typical for carboxylic acids due to hydrogen bonding[4].
Solubility No specific data available.Expected to be soluble in organic solvents like ethanol, DMSO, and methanol[3]. Low aqueous solubility is predicted due to the large nonpolar tert-butyl group.
XlogP (Predicted) 4.0PubChem[1]
pKa (Predicted) No specific data available.The carboxylic acid proton is the most acidic. The indole N-H is weakly acidic.

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of substituted indole-2-carboxylic acids can be approached through several established methods. The choice of synthetic route is often dictated by the availability and cost of starting materials, desired substitution patterns, and scalability. A common and versatile method is the Fischer indole synthesis.

The logic of this pathway begins with the reaction of a substituted phenylhydrazine with a pyruvate derivative. This reaction is robust and allows for the introduction of various substituents on the benzene ring portion of the indole. The subsequent cyclization under acidic conditions is a well-understood and reliable transformation.

A plausible synthesis for 5-tert-butyl-1H-indole-2-carboxylic acid would involve the reaction of (4-tert-butylphenyl)hydrazine with pyruvic acid, followed by cyclization. An alternative, often used for indole-2-carboxylates, is the Reissert indole synthesis. Below is a conceptual workflow for a generalized synthesis of an indole-2-carboxylic acid derivative.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Fischer Indole Synthesis) cluster_2 Step 3: Purification A Substituted Phenylhydrazine (e.g., (4-tert-butylphenyl)hydrazine) C Hydrazone Intermediate A->C B α-Ketoacid (e.g., Pyruvic Acid) B->C F Indole-2-Carboxylic Acid Product C->F [3,3]-Sigmatropic Rearrangement D Acid Catalyst (e.g., H₂SO₄, ZnCl₂) D->F E Heat E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure 5-tert-butyl-1H-indole-2-carboxylic acid H->I

Caption: Conceptual workflow for the synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach ensures that all aspects of the molecular structure are verified and that impurities are identified and quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indole ring, a singlet for the tert-butyl group (integrating to 9 protons), a signal for the indole N-H proton (which may be broad), and a downfield signal for the carboxylic acid proton. The splitting patterns of the aromatic protons will confirm the 5-substitution pattern.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the sp² carbons of the indole ring, and the sp³ carbons of the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. Key expected vibrations include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and an N-H stretch for the indole amine. Studies on similar molecules like 5-methoxy-1H-indole-2-carboxylic acid show characteristic bands for N-H stretching around 3340 cm⁻¹ and C=O stretching near 1700 cm⁻¹, which are indicative of hydrogen bonding in the solid state.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. By using a suitable column (e.g., C18) and mobile phase, the percentage purity can be accurately determined.[6][7]

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Purity Analysis Start->HPLC Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Final Structure & Purity Confirmed HPLC->Final Data->Final

Caption: A multi-technique workflow for the analytical characterization and validation of 5-tert-butyl-1H-indole-2-carboxylic acid.

Safety, Handling, and Storage

  • Hazards: Similar compounds are classified as causing skin and serious eye irritation.[2] Some may be harmful if swallowed or in contact with skin.[8]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[9]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] Some indole derivatives are sensitive to air and light, so storage in an inert atmosphere and in an amber vial may be advisable for long-term stability.[8]

Applications and Future Outlook

The introduction of a tert-butyl group at the 5-position serves several strategic purposes in drug design:

  • Increased Lipophilicity: The tert-butyl group significantly increases the molecule's lipophilicity (as indicated by the high predicted XlogP), which can enhance membrane permeability and oral bioavailability.

  • Metabolic Blocking: It can act as a "metabolic shield," preventing oxidative metabolism at the 5-position, which can prolong the compound's half-life in vivo.

  • Steric Influence: The bulk of the group can enforce specific conformations or provide key steric interactions with a target protein's binding pocket.

Therefore, 5-tert-butyl-1H-indole-2-carboxylic acid is a valuable building block for generating novel chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles in drug discovery programs.

References

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The Strategic Importance of the 5-Substituted Indole-2-Carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Substituted Indole-2-Carboxylic Acid Ligands

This guide provides a comprehensive overview of 5-substituted indole-2-carboxylic acid ligands, a class of molecules that holds significant importance in modern drug discovery. The indole scaffold is widely recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. By exploring the strategic functionalization at the C5 position of the indole ring, coupled with the critical role of the C2-carboxylic acid, researchers have unlocked a vast chemical space populated with potent and selective therapeutic agents. This document delves into the synthetic strategies, structure-activity relationships (SAR), and key biological targets of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The indole-2-carboxylic acid framework serves as a foundational scaffold in medicinal chemistry. The carboxylic acid at the C2 position is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor/acceptor or, critically, as a metal-chelating group within enzyme active sites. For instance, in HIV-1 integrase inhibitors, this carboxylate group forms essential coordinate bonds with two magnesium ions (Mg²⁺) required for catalytic activity.[1][2]

The C5 position of the indole ring offers a highly strategic vector for chemical modification. Substituents at this position project into the solvent-exposed region or specific sub-pockets of a target protein, allowing for the fine-tuning of a ligand's pharmacological profile. The electronic nature (electron-donating or -withdrawing), size, and hydrophobicity of the C5 substituent can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. Common starting materials for many synthetic endeavors include 5-hydroxy-, 5-nitro-, and 5-bromoindole-2-carboxylic acids, which serve as versatile handles for further elaboration.[3][4][5]

Caption: General structure of the 5-substituted indole-2-carboxylic acid core.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 5-substituted indole-2-carboxylic acids can be broadly categorized into two approaches: constructing the indole ring with the C5 substituent already in place, or functionalizing a pre-formed indole scaffold at the C5 position.

Classical Indole Ring Synthesis

Fischer Indole Synthesis: This venerable and reliable method remains a cornerstone for indole synthesis.[6][7] The process involves the acid-catalyzed cyclization of an arylhydrazone. To generate a 5-substituted indole, one begins with a para-substituted phenylhydrazine, which is condensed with a pyruvate derivative (e.g., ethyl pyruvate) to form the necessary hydrazone intermediate. Subsequent treatment with a Brønsted or Lewis acid (such as polyphosphoric acid) induces cyclization to yield the corresponding ethyl 5-substituted-indole-2-carboxylate, which can then be hydrolyzed to the target carboxylic acid.[8][9] The synthesis of 5-nitroindole-2-carboxylic acid is a classic example of this pathway.[9]

Fischer_Synthesis start p-Substituted Phenylhydrazine intermediate1 Arylhydrazone Intermediate start->intermediate1 Condensation pyruvate Ethyl Pyruvate pyruvate->intermediate1 acid_catalyst Acid Catalyst (e.g., PPA) intermediate2 Ethyl 5-Substituted Indole-2-Carboxylate acid_catalyst->intermediate2 hydrolysis Alkaline Hydrolysis final_product 5-Substituted Indole-2-Carboxylic Acid hydrolysis->final_product intermediate1->intermediate2 Cyclization intermediate2->final_product

Caption: Workflow for the Fischer Indole Synthesis.

Reissert Indole Synthesis: An alternative classical route, the Reissert synthesis begins with an ortho-nitrotoluene derivative.[10][11] Condensation with diethyl oxalate in the presence of a strong base (like potassium ethoxide) forms an ethyl o-nitrophenylpyruvate intermediate.[11] A subsequent reductive cyclization, typically using zinc in acetic acid, simultaneously reduces the nitro group and facilitates ring closure to afford the indole-2-carboxylic acid.[10][11][12]

Modern Approaches: Functionalization of the Indole Ring

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are exceptionally well-suited for modifying the indole nucleus. These methods typically start with a 5-bromoindole-2-carboxylate, which serves as a versatile platform for introducing a wide array of substituents.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. It involves the coupling of the 5-bromoindole derivative with a variety of aryl or heteroaryl boronic acids.[13] The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate.[13] This strategy allows for the facile creation of libraries of 5-aryl or 5-heteroaryl indole-2-carboxylic acids for SAR studies.[14]

Suzuki_Coupling start Ethyl 5-Bromo- Indole-2-Carboxylate intermediate Ethyl 5-Aryl/Heteroaryl Indole-2-Carboxylate start->intermediate Coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->intermediate catalyst Pd Catalyst + Base catalyst->intermediate hydrolysis Alkaline Hydrolysis final_product 5-Aryl/Heteroaryl Indole-2-Carboxylic Acid hydrolysis->final_product intermediate->final_product

Caption: Workflow for the Suzuki-Miyaura cross-coupling strategy.

Therapeutic Targets and Structure-Activity Relationships (SAR)

The 5-substituted indole-2-carboxylic acid scaffold has been successfully employed to target a diverse range of proteins implicated in various diseases, including viral infections, cancer, and inflammation.

Enzyme Inhibitors
  • HIV-1 Integrase: This is a hallmark target for this class of ligands. The indole nitrogen and the C2-carboxylate form a characteristic chelating triad with two Mg²⁺ ions in the enzyme's active site, which is essential for inhibiting the strand transfer process.[1][2] Structural optimizations have shown that introducing halogenated benzene rings at the C5 or C6 position can establish beneficial π-π stacking interactions with viral DNA, significantly enhancing inhibitory potency.[1][2]

Integrase_Binding cluster_0 HIV-1 Integrase Active Site Ligand Indole-2-Carboxylate Scaffold Mg1 Mg²⁺ Ligand->Mg1 Chelation Mg2 Mg²⁺ Ligand->Mg2 Chelation vDNA Viral DNA Ligand->vDNA π-π stacking (via C5/C6 substituent) DDE DDE Motif (Asp64, Asp116, Glu152) DDE->Mg1 DDE->Mg2

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.

  • Kinase Inhibitors (EGFR/CDK2): In the pursuit of multi-target cancer therapies, 5-substituted indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8][15] Studies have shown that substituents at the C5 position, such as bromine or a trifluoromethyl group, can significantly impact antiproliferative activity.[8][15] For example, compounds with these electron-withdrawing groups at C5 have demonstrated potent, low nanomolar inhibitory activity against both kinases and various cancer cell lines.[15][16]

  • Cytosolic Phospholipase A₂ (cPLA₂): This enzyme is a key player in the inflammatory cascade. Certain 3-substituted indole-2-carboxylic acid derivatives have shown inhibitory activity against cPLA₂, with the most active compounds possessing IC₅₀ values in the low micromolar range.[17]

Receptor Modulators
  • Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The indole-2-carboxamide scaffold (a close derivative) is a foundation for potent allosteric modulators of the CB1 receptor.[18][19] SAR studies have revealed that a chloro or fluoro group at the C5 position enhances the modulatory potency. These compounds bind to a site topographically distinct from the orthosteric cannabinoid binding site, offering a more nuanced way to modulate receptor signaling.[19]

Quantitative Data and SAR Insights

The strategic modification of the C5 position directly correlates with biological activity. The following table summarizes representative data from the literature, highlighting the impact of different C5 substituents on the potency of these ligands against various targets.

Target Parent Scaffold C5-Substituent (R) IC₅₀ / GI₅₀ Reference
HIV-1 Integrase Indole-2-carboxylic acidH32.37 µM[20]
HIV-1 Integrase Indole-2-carboxylic acidOptimized Aryl Group3.11 µM[1][20]
EGFR 3-ethyl-indole-2-carboxamide-CF₃85 nM[15][16]
CDK2 3-ethyl-indole-2-carboxamide-Br33 nM[8][15]
Antiproliferative 3-ethyl-indole-2-carboxamide-Br55 nM (mean)[15][16]
Antiproliferative 3-ethyl-indole-2-carboxamide-CF₃49 nM (mean)[15][16]

Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative, field-proven methodologies for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from established procedures for synthesizing the indole core.[1][9]

  • Reaction Setup: To a solution of 4-nitrophenylhydrazine hydrochloride (1.0 equiv) in ethanol, add ethyl pyruvate (1.1 equiv).

  • Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes until a precipitate (the hydrazone) forms. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Add the dried hydrazone intermediate to a flask containing polyphosphoric acid (PPA) or another suitable solvent and catalyst system.

  • Heating: Heat the reaction mixture to 85-115 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 8.[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-nitro-1H-indole-2-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-Bromo-1H-indole-2-carboxylate

This protocol provides a general method for C-C bond formation at the C5 position.[5][21]

  • Reaction Setup: In a reaction vessel, combine ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.[5]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting ester via flash column chromatography.

Protocol 3: Alkaline Hydrolysis to the Carboxylic Acid

This is the final step to yield the active carboxylic acid ligand.[5][8]

  • Reaction Setup: Dissolve the ethyl 5-substituted-indole-2-carboxylate intermediate (1.0 equiv) in a mixture of tetrahydrofuran (THF), ethanol, and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv) and stir the mixture at room temperature for 3-24 hours.

  • Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with cold 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess acid, and dry under high vacuum to yield the final 5-substituted indole-2-carboxylic acid.

Conclusion and Future Outlook

The 5-substituted indole-2-carboxylic acid scaffold represents a remarkably fruitful area of research in drug discovery. Its synthetic tractability, combined with the profound influence of the C5 substituent on biological activity, ensures its continued relevance. Future work in this field will likely focus on exploring novel, diverse C5 functionalities to probe new areas of chemical space, developing ligands with polypharmacology (i.e., designed multi-target activity), and applying this versatile core to an even broader range of therapeutic targets. The foundational knowledge and robust synthetic protocols outlined in this guide provide a solid platform for these future innovations.

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Thermodynamic Stability and Degradation Kinetics of 5-tert-Butyl-1H-indole-2-carboxylic Acid: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, indole-2-carboxylic acid derivatives serve as critical pharmacophores. Specifically, 5-tert-butyl-1H-indole-2-carboxylic acid (5-t-Bu-ICA) has garnered significant interest as a precursor and active moiety in the development of NMDA-glycine site antagonists and EP receptor modulators[1][2]. However, the thermodynamic stability of this molecule is heavily dictated by the synergistic electronic effects of the indole core and the steric bulk of the tert-butyl group.

This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation pathways, and self-validating analytical protocols required to successfully profile and formulate 5-t-Bu-ICA. By understanding the causality behind its physical chemistry—specifically its propensity for thermal decarboxylation and pH-dependent degradation—scientists can engineer robust synthetic routes and stable formulations.

Structural & Thermodynamic Profiling

The Indole-2-Carboxylic Acid Core

The baseline thermodynamic stability of indole-2-carboxylic acids is governed by their crystal lattice energy and molecular self-assembly. In the solid state, these molecules stabilize via epitaxial lamellar structures driven by cyclic OH···O hydrogen-bonded carboxylic dimers[3]. The standard molar enthalpy of formation for the unsubstituted parent compound in the gas phase is approximately −223.6 kJ/mol, indicating a relatively stable aromatic system[4].

However, the carboxylic acid group at the C2 position is thermodynamically labile under specific conditions. Heating the compound above its melting point provides the activation energy necessary to break the C2-C bond, resulting in the extrusion of carbon dioxide (CO₂) and the formation of the corresponding indole[5][6].

Electronic and Steric Impact of the 5-tert-Butyl Group

The addition of a bulky tert-butyl group at the C5 position fundamentally alters the molecule's thermodynamic profile:

  • Crystal Packing: The steric bulk disrupts the tight π-π stacking typically observed in planar indoles, slightly lowering the lattice energy and melting point compared to halogenated analogs.

  • Electronic Effects (Causality of Instability): The tert-butyl group is an electron-donating group via inductive (+I) and hyperconjugative effects. This increases the overall electron density of the indole ring. Because thermal and acidic decarboxylation is initiated by electrophilic protonation at the C3 position, the electron-rich nature of 5-t-Bu-ICA stabilizes the intermediate transition state, thereby lowering the activation energy required for decarboxylation compared to electron-withdrawn derivatives (e.g., 4,6-dichloro-indole-2-carboxylic acid)[1].

Quantitative Thermodynamic Parameters

The following table summarizes the key thermodynamic and physicochemical parameters critical for formulation and handling.

ParameterValue / CharacteristicImplication for Development
Molecular Weight 217.26 g/mol [7]Standard mass for stoichiometric calculations.
Solid-State Motif Cyclic OH···O dimers[3]Governs crystal stability; disruption by moisture lowers melting point.
Primary Thermal Risk Decarboxylation[5]Avoid high-temperature processing (e.g., hot-melt extrusion).
Solution pH Stability Optimal at pH 6.0 - 8.0[8]Acidic pH (<5) drives decarboxylation; Alkaline pH (>8) risks oxidation[8].
Photostability Sensitive to UV degradation[8]Requires amber glassware and protection from direct light during storage[8].

Mechanistic Pathways of Degradation

To prevent degradation, one must understand its mechanism. The most prominent thermodynamic vulnerability of 5-t-Bu-ICA is decarboxylation.

During synthesis, acidic hydrolysis of the ethyl ester precursor inevitably leads to decarboxylation due to the high temperatures and low pH required. Therefore, robust synthetic protocols strictly utilize basic hydrolysis (e.g., LiOH in THF/water at room temperature) to yield the stable free acid[1].

G A 5-tert-Butyl-1H-indole-2-carboxylic acid (Stable Form) B Protonation at C3 Position (Acidic/Thermal Stress) A->B H+ / Elevated Temp C Decarboxylation Transition State (C2-C Cleavage) B->C Activation Energy (+I effect of t-Bu lowers Ea) D 5-tert-Butyl-1H-indole (Primary Degradant) C->D Rearrangement E Carbon Dioxide (CO2) (Gas Evolution) C->E Loss of CO2

Fig 1: Mechanistic pathway of thermal and acid-catalyzed decarboxylation of 5-t-Bu-ICA.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling must be treated as a self-validating system where thermal data (solid-state) corroborates kinetic data (solution-state).

Workflow S1 Sample Preparation (Solid & 10mM DMSO Stock) S2 Solid-State Analysis (TGA / DSC) S1->S2 Pure Solid S3 Solution-State Analysis (HPLC / LC-MS) S1->S3 Aqueous Buffers (pH 4-9) S4 Determine Melting Point & Decarboxylation Onset S2->S4 N2 Purge, 10°C/min S5 Determine pH-Dependent Degradation Kinetics S3->S5 37°C / 50°C Incubation S6 Thermodynamic Profiling & Formulation Strategy S4->S6 Solid Stability Data S5->S6 Solution Stability Data

Fig 2: Experimental workflow for comprehensive thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the exact temperature at which the crystal lattice collapses and decarboxylation initiates.

  • Sample Equilibration: Store 5-t-Bu-ICA solid at -20°C[8]. Prior to analysis, allow the amber vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can artificially lower the melting point[8].

  • DSC Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.

  • TGA Preparation: Weigh 5.0–10.0 mg into a platinum crucible.

  • Execution: Run both instruments simultaneously from 25°C to 300°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: The DSC will show a sharp endothermic peak representing the melting point. Immediately following (or overlapping with) the melt, the TGA will show a sharp mass loss corresponding to the molecular weight fraction of CO₂ (~20.2%). The onset temperature of this mass loss defines the absolute thermal limit for pharmaceutical processing.

Protocol 2: Solution Stability and pH-Degradation Kinetics

Because indole rings are susceptible to oxidation and carboxylic acids to pH-dependent shifts, solution stability must be mapped across biological and formulation pH ranges.

  • Stock Preparation: Dissolve 5-t-Bu-ICA in anhydrous DMSO to yield a 10 mM stock solution. Vortex until clear[8].

  • Buffer Matrix: Prepare 50 mM phosphate buffers adjusted to pH 4.0, 7.4, and 9.0.

  • Incubation: Spike the DMSO stock into the respective buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to prevent solvent-mediated stabilization). Incubate in amber vials at 37°C and 50°C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at

    
     hours. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile.
    
  • HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Monitor absorbance at 254 nm.

  • Kinetic Derivation: Plot

    
     versus time. A linear fit indicates pseudo-first-order degradation. Calculate the rate constant (
    
    
    
    ) and half-life (
    
    
    ) to define the safe handling window for aqueous assays.

Conclusion & Formulation Strategy

The thermodynamic stability of 5-tert-butyl-1H-indole-2-carboxylic acid is a delicate balance dictated by its electron-rich indole core and the steric influence of the tert-butyl group. While the solid state is generally stable at room temperature due to robust hydrogen-bonded dimerization, the molecule is highly susceptible to thermal decarboxylation upon melting and pH-driven degradation in solution.

Key Takeaways for Drug Development:

  • Synthesis: Strictly utilize basic hydrolysis (e.g., LiOH) for ester deprotection to avoid acid-catalyzed decarboxylation[1].

  • Storage: Maintain the API as a solid at -20°C, protected from light and moisture[8].

  • Formulation: Aqueous formulations should be buffered strictly between pH 6.0 and 8.0[8]. Avoid high-shear or high-heat processing techniques (like hot-melt extrusion) that approach the compound's decarboxylation onset temperature.

By adhering to these causally-derived guidelines, researchers can mitigate the inherent thermodynamic liabilities of 5-t-Bu-ICA, ensuring high-fidelity data in preclinical assays and stable final drug products.

References

1.[1] Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity, Texas Tech University Health Sciences Center (ttuhsc.edu). URL: 2.[8] Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution, Benchchem. URL: 3.[7] 194490-19-2 | 5-tert-Butyl-1H-indole-2-carboxylic acid, BLD Pharm. URL: 4.[3] Self-assembly of indole-2-carboxylic acid at graphite and gold surfaces, AIP Publishing. URL: 5.[4] Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives, Academia.edu. URL: 6.[5] Indole-2-carboxylic acid, ethyl ester, Organic Syntheses Procedure. URL: 7.[6] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids, ResearchGate. URL: 8.[2] Patent Application Publication US 2009/0023741 A1 (EP Receptor Antagonists), Googleapis.com. URL:

Sources

The Ascendancy of Tert-Butyl Indole Carboxylic Acids: A Technical Guide to Their History, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and multifaceted applications of tert-butyl indole carboxylic acid derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of this pivotal class of compounds, underscoring their significance in modern medicinal chemistry.

The indole scaffold is a cornerstone in pharmaceutical research, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a tert-butyl carboxylate group to the indole core has proven to be a transformative strategy, enhancing the therapeutic potential and enabling the development of novel drug candidates across various disease areas. This guide traces the evolution of tert-butyl indole carboxylic acid derivatives from their early synthetic explorations to their current status as critical components in the drug discovery pipeline.

A Journey Through Time: The Historical Development

The story of tert-butyl indole carboxylic acid derivatives is intrinsically linked to the broader history of indole chemistry, which began with the isolation of indole from indigo dye in 1866.[3] Early synthetic efforts focused on the fundamental indole scaffold. The tert-butyl group, recognized for its utility as a sterically hindering and acid-labile protecting group, gained prominence in organic synthesis in the mid-20th century.[1][2] Its application to indole carboxylic acids marked a significant advancement, allowing for more controlled and regioselective modifications of the indole ring. This strategic protection was crucial in overcoming challenges in complex syntheses, paving the way for the creation of a diverse array of novel derivatives.

The Art of Creation: A Survey of Synthetic Methodologies

The synthesis of tert-butyl indole carboxylic acid derivatives has evolved from classical methods to sophisticated modern techniques. This guide provides a detailed overview of key synthetic strategies, complete with mechanistic insights and experimental protocols.

Foundational Synthesis: Esterification and Indole Ring Formation

The direct esterification of indole carboxylic acids with tert-butanol or its equivalents represents a fundamental approach. Early methods often contended with harsh conditions and limited yields. A significant breakthrough came with the use of reagents like N,N-dimethylformamide di-tert-butyl acetal, which provides a convenient and high-yielding route to various isomeric tert-butyl pyrrole- and indolecarboxylates.[4]

Classic indole syntheses have also been adapted for the preparation of these derivatives:

  • Leimgruber-Batcho Indole Synthesis: This robust method, starting from o-nitrotoluenes, is highly effective for producing a wide variety of substituted indoles and has been successfully employed in the synthesis of precursors for tert-butyl indole carboxylic acid derivatives.[5][6] The reaction involves the formation of an enamine, followed by a reductive cyclization.

  • Fischer Indole Synthesis: A cornerstone of indole chemistry, the Fischer synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, can be utilized to construct the indole core, which can then be further functionalized with a tert-butyl carboxylate group.

Modern Marvels: Cross-Coupling Reactions for Functionalization

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and tert-butyl indole carboxylic acid derivatives are no exception. These methods allow for the precise introduction of various substituents onto the indole nucleus, facilitating the exploration of structure-activity relationships.

  • Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. It has been extensively used for the arylation of the indole core in the synthesis of tert-butyl indole carboxylate derivatives.[7]

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is the method of choice.[8][9]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the N-arylation of the indole ring.[4]

  • Heck Coupling: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a route to vinyl-substituted indoles.

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds, the Ullmann condensation remains a relevant method for the N-arylation and O-arylation of indoles.[10]

Below is a diagram illustrating the key synthetic pathways to tert-butyl indole carboxylic acid derivatives.

Caption: Key synthetic routes to tert-butyl indole carboxylic acid derivatives.

The Tert-Butyl Group: More Than Just a Protecting Group

The tert-butyl group plays a dual role in the context of indole carboxylic acid derivatives. Primarily, it serves as an effective protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during the modification of other parts of the indole scaffold.[1] Its acid-lability allows for straightforward deprotection under mild conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid.[1][11]

However, the steric bulk of the tert-butyl group can also significantly influence the molecule's biological activity. By occupying a specific region of a binding pocket, it can enhance selectivity and potency. This steric influence is a key consideration in drug design and lead optimization.

A Spectrum of Biological Activity: Therapeutic Applications

The versatility of the tert-butyl indole carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Cysteinyl leukotrienes are potent inflammatory mediators implicated in asthma and other inflammatory diseases. A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been identified as highly potent and selective CysLT1 antagonists.[7] The indole-2-carboxylic acid moiety is essential for their activity, and modifications at the 3-position have led to compounds with significantly improved potency compared to existing drugs.[7]

HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8][12] The indole nucleus and the C2-carboxylic acid group can chelate with the two magnesium ions in the active site of the integrase, inhibiting its function.[8][12]

Cannabinoid CB1 Receptor Allosteric Modulators

The cannabinoid CB1 receptor is a G protein-coupled receptor involved in various physiological processes. Indole-2-carboxamides bearing a tert-butyl group have been investigated as allosteric modulators of the CB1 receptor.[13] These compounds do not bind to the primary (orthosteric) site but to a distinct allosteric site, modulating the receptor's response to endogenous ligands.

Herbicides

Beyond pharmaceuticals, tert-butyl indole carboxylic acid derivatives have found applications in agriculture. Certain derivatives have been designed and synthesized as potential transport inhibitor response 1 (TIR1) antagonists for use as herbicides.[14] These compounds interfere with auxin signaling in plants, leading to herbicidal activity.

Structure-Activity Relationships (SAR) and Quantitative Data

The development of potent and selective drug candidates relies on a thorough understanding of structure-activity relationships. For tert-butyl indole carboxylic acid derivatives, key SAR insights have been elucidated:

TargetKey Structural Features for ActivityRepresentative IC50/EC50 Values
CysLT1 Receptor Indole-2-carboxylic acid moiety is essential. Substitution at the 3-position with specific linkers and aromatic groups significantly enhances potency.[7]Potent compounds exhibit IC50 values in the low nanomolar range.[7]
HIV-1 Integrase The indole nucleus and C2-carboxylic acid are crucial for chelating Mg2+ ions in the active site. Substitution at the C3 and C6 positions can enhance binding and potency.[8][12]Optimized derivatives show IC50 values in the low micromolar to nanomolar range.[8][12]
Cannabinoid CB1 Receptor The indole-2-carboxamide scaffold is the core pharmacophore. The nature of the substituents on the indole nitrogen and the carboxamide nitrogen dictates the allosteric modulatory effect.[13]Active compounds demonstrate EC50 values in the nanomolar range.[15]

Experimental Protocols

To facilitate further research and development, this guide provides detailed, step-by-step methodologies for key synthetic transformations.

General Procedure for Suzuki-Miyaura Coupling of a Brominated Tert-Butyl Indole Carboxylate
  • To a reaction vessel, add the brominated tert-butyl indole carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated product.

General Procedure for Deprotection of a Tert-Butyl Indole Carboxylate
  • Dissolve the tert-butyl indole carboxylate derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If necessary, triturate the residue with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the product as a salt.

  • The resulting carboxylic acid can be used directly or after neutralization with a suitable base.

Future Directions

The field of tert-butyl indole carboxylic acid derivatives continues to be an exciting area of research. Future efforts will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics. The inherent versatility of this scaffold ensures its continued importance in the quest for new and improved medicines.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. (A full, numbered list with clickable URLs would be generated here in a complete whitepaper).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-tert-butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid . This scaffold is a critical structural motif in the development of lipophilic modulators for G-protein coupled receptors (GPCRs) and ion channels. Specifically, 5-substituted indole-2-carboxylic acids serve as bioisosteres and precursors for next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulators, analogous to the quinoline core found in Ivacaftor (VX-770) [1].

The method described utilizes a modified Fischer Indole Synthesis , selected for its regioselectivity and adaptability to kilogram-scale production. Unlike palladium-catalyzed cyclizations, this route uses cost-effective reagents and avoids heavy metal contamination, making it suitable for early-phase GMP workflows.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Hydrazone Formation: Condensation of 4-tert-butylphenylhydrazine with ethyl pyruvate.

  • Fischer Cyclization: Acid-mediated sigmatropic rearrangement to form the indole core.

  • Saponification: Hydrolysis of the ester to the free carboxylic acid.

Reaction Workflow Diagram

IndoleSynthesis Aniline 4-tert-butylaniline (Precursor) Hydrazine 4-tert-butylphenylhydrazine Hydrochloride Aniline->Hydrazine Diazotization (NaNO2, SnCl2) Hydrazone Intermediate Hydrazone Hydrazine->Hydrazone + Ethyl Pyruvate EtOH, Reflux Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone IndoleEster Ethyl 5-tert-butyl- 1H-indole-2-carboxylate Hydrazone->IndoleEster Polyphosphoric Acid (PPA) Cyclization, 100°C IndoleAcid 5-tert-butyl-1H-indole- 2-carboxylic acid (Target) IndoleEster->IndoleAcid LiOH, THF/H2O Saponification

Figure 1: Synthetic pathway from hydrazine precursor to target indole acid.[1]

Critical Material Attributes (CMA)

ReagentCAS No.[2][3]Purity Req.[4]RoleHandling Note
4-tert-butylphenylhydrazine HCl 128231-55-0>97%Core ScaffoldToxic/Irritant. Store under inert gas.
Ethyl Pyruvate 617-35-6>98%C2-C3 SynthonStore at 2-8°C. Air sensitive.
Polyphosphoric Acid (PPA) 8017-16-184% (as P2O5)Cyclization CatalystHighly Viscous. Hygroscopic.
Lithium Hydroxide (LiOH) 1310-65-2>98%Hydrolysis BaseCorrosive.

Detailed Experimental Protocols

Phase 1: Formation of the Hydrazone Intermediate

Objective: To condense the hydrazine with the pyruvate keto-ester.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-tert-butylphenylhydrazine hydrochloride (20.0 g, 100 mmol) and Absolute Ethanol (200 mL).

  • Addition: Add Ethyl Pyruvate (12.8 g, 110 mmol, 1.1 equiv) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar) should disappear, replaced by a less polar hydrazone spot.

  • Workup: Cool the mixture to 0°C in an ice bath. The hydrazone often precipitates.

    • If solid forms: Filter and wash with cold ethanol.

    • If oil forms: Concentrate in vacuo to yield the crude hydrazone as a viscous oil.

  • Yield: Expect ~90-95% quantitative crude yield. Proceed directly to Phase 2.

Phase 2: Fischer Indolization (The Critical Step)

Objective: Acid-mediated [3,3]-sigmatropic rearrangement to form the indole ring.

Mechanism Insight: The choice of Polyphosphoric Acid (PPA) is deliberate. While Lewis acids (ZnCl2) are faster, PPA acts as both solvent and catalyst, suppressing the formation of polymerization byproducts common with electron-rich anilines [2].

Protocol:

  • Setup: Use a 1 L mechanical stirrer-equipped reactor (overhead stirring is crucial due to viscosity).

  • Pre-heating: Charge PPA (150 g) into the reactor and heat to 90°C to reduce viscosity.

  • Addition: Slowly add the Crude Hydrazone (from Phase 1) to the stirred PPA over 20 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature between 95-105°C.

  • Cyclization: Stir at 100°C for 3–4 hours.

    • Visual Cue: The mixture will darken significantly (dark brown/black).

  • Quenching (Critical):

    • Cool the reaction mass to 60°C.

    • Pour the mixture slowly onto Crushed Ice/Water (500 g) with vigorous stirring. The PPA will hydrolyze, and the indole ester will precipitate as a solid.

  • Isolation: Stir the aqueous slurry for 1 hour to ensure all PPA is solubilized. Filter the solid.[5][1][4][6][7]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain Ethyl 5-tert-butyl-1H-indole-2-carboxylate .

    • Target Yield: 65-75% (over 2 steps).

    • Appearance: Beige to off-white needles.

Phase 3: Saponification to the Free Acid

Objective: Hydrolysis of the ethyl ester without decarboxylation.

Protocol:

  • Dissolution: Dissolve the Indole Ester (10.0 g, 40.8 mmol) in THF (100 mL) and Methanol (20 mL).

  • Base Addition: Add a solution of LiOH·H2O (5.1 g, 122 mmol, 3 equiv) in Water (40 mL).

  • Reaction: Heat to 50°C for 4 hours.

    • Checkpoint: LC-MS should show complete conversion to the acid (M-1 = 216).

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water (50 mL).

    • Wash with Diethyl Ether (2 x 30 mL) to remove unreacted impurities.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl . The product will precipitate as a white solid.[5][1]

  • Final Isolation: Filter, wash with water, and dry in a vacuum oven at 45°C.

Analytical Validation

Expected Characterization Data
  • Appearance: White to off-white powder.

  • Melting Point: 195–200°C (Predicted based on analogs; Note: Unsubstituted Indole-2-COOH melts at ~203°C).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.95 (br s, 1H, -COOH)

    • δ 11.65 (br s, 1H, Indole -NH)

    • δ 7.55 (s, 1H, C4-H)

    • δ 7.35 (d, J=8.5 Hz, 1H, C7-H)

    • δ 7.28 (dd, J=8.5, 1.8 Hz, 1H, C6-H)

    • δ 7.05 (s, 1H, C3-H)

    • δ 1.32 (s, 9H, tert-butyl)

  • MS (ESI-): m/z 216.1 [M-H]⁻.

Purification Decision Tree

Purification Crude Crude Reaction Mixture (Phase 3) Check Check Purity (HPLC) Crude->Check Recryst Recrystallization (EtOH/H2O) Check->Recryst Purity >90% Column Flash Chromatography (DCM/MeOH 95:5) Check->Column Purity <90% Final Pure Product (>98%) Recryst->Final Column->Final

Figure 2: Purification strategy based on crude purity profile.

Expert Tips & Troubleshooting

  • Regioselectivity: The para-tert-butyl group on the hydrazine directs the cyclization almost exclusively to the 5-position of the indole. Minor amounts of 7-isomer are rare due to steric hindrance.

  • PPA Handling: PPA is extremely viscous at room temperature. Always pre-heat it before adding reactants. Mechanical stirring is non-negotiable at scales >10g.

  • Decarboxylation Risk: Indole-2-carboxylic acids can decarboxylate at high temperatures (>230°C). Do not overheat during the drying process.

  • Alternative Cyclization: If PPA is too difficult to handle, refluxing the hydrazone in Toluene with p-TsOH (1.0 equiv) using a Dean-Stark trap is a viable alternative, though yields may be slightly lower (50-60%) [3].

References

  • Van Goor, F., et al. (2009). Rescue of CFTR function by a potent small-molecule modulator. Proceedings of the National Academy of Sciences, 106(44), 18825-18830.

  • Robinson, B. (1963). The Fischer Indole Synthesis.[4][7][8] Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Org. Synth. (1942). Indole-2-carboxylic acid.[5][2][7][9][10] Organic Syntheses, Coll. Vol. 5, p.769.

Sources

Fischer indole synthesis protocols for 5-tert-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Fischer Indole Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a premier method for constructing the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, offers a versatile and robust pathway to a wide array of substituted indoles.[1] The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including antimigraine agents of the triptan class.[1][3]

This document provides a detailed technical guide for the synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid, a specific indole derivative with potential applications in pharmaceutical research. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting.

The Core Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established multi-step mechanism, which is initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] For the synthesis of our target molecule, (4-tert-butylphenyl)hydrazine reacts with pyruvic acid.

The key mechanistic steps are as follows:

  • Phenylhydrazone Formation: The reaction begins with the condensation of (4-tert-butylphenyl)hydrazine and pyruvic acid to form the corresponding phenylhydrazone.[1][3]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to its more reactive ene-hydrazine isomer.[1][3][4]

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, cyclic[5][5]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.[1][3][4] This step forms a di-imine intermediate.

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization to form an aminoacetal (or aminal).[1][4] Subsequent elimination of an ammonia molecule under acidic catalysis leads to the formation of the stable, aromatic indole ring.[1][3][4]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product A (4-tert-butylphenyl)hydrazine C Phenylhydrazone A->C Condensation (-H2O) B Pyruvic Acid B->C D Ene-hydrazine C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) F Cyclized Aminal E->F Intramolecular Cyclization G 5-tert-butyl-1H-indole-2-carboxylic acid F->G Elimination of NH3 & Aromatization Synthesis_Workflow Figure 2: Experimental Workflow Start Starting Materials: (4-tert-butylphenyl)hydrazine HCl Pyruvic Acid Reaction Reaction: - Dissolve in Acetic Acid - Add Pyruvic Acid - Heat to reflux with catalyst (e.g., PPA) Start->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Monitoring->Reaction Continue heating Workup Work-up: - Cool reaction mixture - Precipitate in ice-water Monitoring->Workup Reaction complete Isolation Isolation: - Vacuum filtration - Wash with cold water Workup->Isolation Purification Purification: - Recrystallize from Ethanol/Water Isolation->Purification FinalProduct Final Product: 5-tert-butyl-1H-indole-2-carboxylic acid Purification->FinalProduct

Sources

Application Note: Esterification Protocols for 5-tert-butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the esterification of 5-tert-butyl-1H-indole-2-carboxylic acid . It is designed for medicinal chemists and process engineers, focusing on high-fidelity protocols that prioritize yield, purity, and scalability.

Executive Summary & Strategic Analysis

The esterification of 5-tert-butyl-1H-indole-2-carboxylic acid presents a classic problem in heterocyclic chemistry: derivatizing a carboxyl group in the presence of an electron-rich, potentially nucleophilic indole nitrogen.

Chemical Context
  • Substrate Properties: The 5-tert-butyl group is a bulky, electron-donating substituent. While it increases the lipophilicity of the molecule (LogP shift), it does not sterically hinder the C-2 carboxyl group.

  • Reactivity Profile: The primary challenge is avoiding N-alkylation (a common side reaction under basic conditions) and decarboxylation (possible at high temperatures in acidic media).

  • Strategic Recommendation:

    • For Methyl/Ethyl Esters: Use Acid-Catalyzed Alcoholysis (In-Situ Acyl Chloride) . This is the "Gold Standard" for indole-2-carboxylates, ensuring exclusive O-acylation without protecting the indole nitrogen.

    • For Complex/Bulky Esters (e.g., tert-butyl): Use Steglich Esterification (DCC/DMAP) to avoid harsh acidic conditions that might degrade the product or starting material.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the method based on your target ester and available equipment.

EsterificationDecision Start Target Ester Type? MethylEthyl Methyl or Ethyl Ester (Standard) Start->MethylEthyl Bulky Tert-Butyl or Complex Alcohol Start->Bulky Scale Scale > 100g? MethylEthyl->Scale MethodC Method C: Steglich (DCC/DMAP) (Mild Conditions) Bulky->MethodC MethodA Method A: SOCl2 / Alcohol (In-situ HCl generation) Scale->MethodA No (Lab Scale) MethodB Method B: H2SO4 / Alcohol (Fischer Esterification) Scale->MethodB Yes (Process Scale)

Figure 1: Decision tree for selecting the optimal esterification strategy based on target ester and scale.

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

This protocol is preferred for synthesizing methyl or ethyl esters on a laboratory scale (100 mg to 50 g). It generates anhydrous HCl in situ, driving the reaction to completion via the Le Chatelier principle while activating the carboxyl group.

Mechanism & Rationale

Thionyl chloride (


) reacts with the alcohol solvent to generate anhydrous HCl and the alkyl sulfite, which activates the carboxylic acid. This method avoids water accumulation, preventing hydrolysis of the product.[1]
Protocol Parameters
ParameterSpecificationNotes
Reagents 5-tert-butyl-1H-indole-2-carboxylic acid (1.0 equiv)Starting Material (SM)
Thionyl Chloride (

, 3.0–5.0 equiv)
Activator / Dehydrating agent
Methanol or Ethanol (Anhydrous, 0.2 M conc.)Solvent & Reactant
Temperature 0°C (Addition)

65°C (Reflux)
Exothermic addition is critical
Time 2 – 4 HoursMonitor by TLC/LCMS
Yield 85% – 95%High purity expected
Step-by-Step Procedure
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or

    
     line).
    
  • Solvent Charge: Add anhydrous Methanol (MeOH) to the RBF. Cool the solvent to 0°C using an ice/water bath.

    • Critical: Do not add the Indole acid yet.

  • Activator Addition: Dropwise, add Thionyl Chloride (

    
    )  to the cold MeOH.
    
    • Caution: This reaction is exothermic and releases

      
      /HCl gas. Ensure vigorous venting/scrubbing.
      
    • Wait: Stir for 15 minutes at 0°C to allow formation of the active HCl/MeOH complex.

  • Substrate Addition: Add 5-tert-butyl-1H-indole-2-carboxylic acid in one portion. The solid will dissolve as the reaction warms.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) .

    • Monitoring: Check HPLC/TLC after 2 hours. The product (ester) will be significantly less polar (higher

      
      ) than the acid.
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the mixture in vacuo to remove solvent and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).[4]

    • Wash 1: Saturated

      
       (removes unreacted acid and neutralizes HCl).
      
    • Wash 2: Brine.

    • Dry over

      
      , filter, and concentrate.[5][6]
      
  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc or flash chromatography (0-20% EtOAc in Hexanes).

Method B: Steglich Esterification (For Sensitive/Bulky Esters)

Use this method if you require a tert-butyl ester or if the substrate contains acid-sensitive moieties.[7] This method uses coupling reagents to form the ester under neutral/mildly basic conditions.

Protocol Parameters
ParameterSpecificationNotes
Reagents Indole Acid (1.0 equiv)
Alcohol (1.1 – 1.5 equiv)e.g., tert-Butanol
DCC or EDC.HCl (1.2 equiv)Coupling Agent
DMAP (0.1 – 0.2 equiv)Catalyst (Acyl transfer)
Solvent Dichloromethane (DCM) or DMFAnhydrous
Temperature 0°C

23°C (RT)
Mild conditions
Step-by-Step Procedure
  • Dissolution: Dissolve 5-tert-butyl-1H-indole-2-carboxylic acid in anhydrous DCM (0.1 M concentration).

  • Catalyst & Alcohol: Add the alcohol (e.g., t-BuOH) and DMAP. Stir for 5 minutes.

  • Coupling: Cool to 0°C . Add DCC (Dicyclohexylcarbodiimide) or EDC in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12-16h).

    • Visual Check: If using DCC, a white precipitate (DCU) will form.

  • Workup:

    • Filter off the urea precipitate (if DCC used).[7]

    • Dilute filtrate with DCM.

    • Wash with 0.5N HCl (to remove DMAP), then Sat.

      
      , then Brine.
      
  • Purification: Flash chromatography is usually required to remove urea byproducts.

Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the identity of Methyl 5-tert-butyl-1H-indole-2-carboxylate .

Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
1H NMR

~3.90 ppm (s, 3H)
Methyl Ester singlet (

).

~1.35 ppm (s, 9H)
tert-Butyl group singlet.

~8.90 ppm (br s, 1H)
Indole NH . Disappearance indicates N-alkylation (Bad).
IR ~1710 - 1735

C=O Stretch (Ester). Shifted from ~1680 (Acid).
LC-MS [M+H]+ = 232.1 (approx)Calc. Mass for Methyl Ester (

).
Troubleshooting Guide
  • Issue: N-Alkylation Observed.

    • Cause: Basic conditions used (e.g.,

      
      /MeI method).[2]
      
    • Fix: Switch strictly to Method A (Acidic conditions). Indoles are poor nucleophiles at Nitrogen in acidic media.

  • Issue: Low Conversion.

    • Cause: Wet solvent or old

      
      .
      
    • Fix: Distill solvents or use fresh ampoules. Ensure

      
       is clear, not yellow/orange.
      

Process Workflow Diagram

The following diagram illustrates the critical path for Method A (Thionyl Chloride), highlighting the self-validating checkpoints.

Workflow Start Start: 5-tert-butyl-indole-2-COOH Activation Activation: MeOH + SOCl2 (0°C) (Generates HCl in situ) Start->Activation Reaction Reaction: Add Substrate, Reflux 65°C (2-4 Hours) Activation->Reaction Checkpoint1 Checkpoint 1: TLC/LCMS Is Acid consumed? Reaction->Checkpoint1 Checkpoint1->Reaction No (Continue Heating) Workup Workup: Evaporate -> EtOAc -> NaHCO3 Wash Checkpoint1->Workup Yes QC QC Analysis: NMR (Check NH peak) LCMS (Purity) Workup->QC

Figure 2: Operational workflow for the acid-catalyzed esterification process.

References

  • Fischer-Speier Esterific

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Indole-2-Carboxyl

    • Source: Organic Syntheses, Coll.[8] Vol. 4, p.390 (1963); Vol. 39, p.25 (1959). (General Indole Ester protocols).

    • URL:[Link]

  • Steglich Esterific

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Reactivity of Indole Carboxylic Acids.

    • Source: Chemistry LibreTexts (Heterocyclic Chemistry).
    • URL:[Link]

Sources

Application Note: Optimization of Cyclization Reagents for 5-tert-butyl-1H-indole-2-carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid is a critical workflow in the development of cannabinoid receptor 2 (CB2) agonists, hepatitis C virus (HCV) NS5B polymerase inhibitors, and other pharmacophores requiring lipophilic, bulky indole cores. The defining challenge in this synthesis is the efficient cyclization of the arylhydrazone precursor while maintaining regioselectivity and minimizing polymerization.

This Application Note evaluates the three primary reagent systems for the Fischer Indole Cyclization of ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)propanoate : Polyphosphoric Acid (PPA), Zinc Chloride (


), and Methanesulfonic Acid (

). We provide a validated protocol for the PPA-mediated route, identified as the industrial "gold standard" for yield and purity.

Retrosynthetic Analysis & Mechanism

The most reliable route to the target scaffold is the Fischer Indole Synthesis . The bulky tert-butyl group at the para-position of the hydrazine precursor is advantageous; it blocks the 4-position, forcing the [3,3]-sigmatropic rearrangement to occur at the ortho-position, exclusively yielding the 5-substituted indole.

Mechanistic Pathway

The reaction proceeds through the acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine, followed by a [3,3]-sigmatropic shift.

FischerMechanism Precursor Arylhydrazone (Precursor) EneHydrazine Ene-Hydrazine (Tautomer) Precursor->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminoacetal (Aminal) Diimine->Aminal Cyclization Indole 5-t-butyl-1H-indole-2-ester (Target) Aminal->Indole -NH3 NH3 NH3 (Byproduct) Aminal->NH3

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for 5-tert-butyl-1H-indole-2-carboxylic acid precursors.

Critical Reagent Evaluation

The choice of acid catalyst dictates the reaction temperature, impurity profile, and scalability.

ReagentConditionsYield (Typical)ProsCons
Polyphosphoric Acid (PPA) 100–110°C, Neat85–92% High yield; excellent solvent power for hydrazones; minimizes dimerization.Highly viscous; difficult workup (exothermic quench); requires mechanical stirring.
Zinc Chloride (

)
170°C, Melt60–70%Lewis acid mechanism avoids some protonation side-reactions.Requires very high temperatures; difficult to remove zinc salts completely.

/ EtOH
80°C, Reflux40–55%Easy workup; homogeneous solution.Lower yields due to ester hydrolysis and competitive polymerization; slower rate.
Methanesulfonic Acid (

)
80°C, Toluene75–80%"Greener" alternative; easier handling than PPA;

additive often needed.
Cost; requires solvent optimization to prevent precipitation of intermediates.

Recommendation: For laboratory to pilot-scale synthesis of the 5-tert-butyl derivative, PPA is the superior reagent . Its ability to act as both solvent and catalyst drives the equilibrium forward effectively.

Validated Protocol: PPA-Mediated Cyclization

Target: Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate Scale: 50 mmol (approx. 15 g theoretical yield)

Reagents & Equipment
  • Precursor: Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)propanoate (prepared via Japp-Klingemann or condensation of hydrazine with ethyl pyruvate).

  • Reagent: Polyphosphoric Acid (PPA) – 115%

    
     equivalent.
    
  • Equipment: 3-neck round bottom flask, mechanical overhead stirrer (magnetic stirring will fail due to viscosity), internal thermometer, addition funnel.

Step-by-Step Methodology
  • System Setup:

    • Charge the reaction flask with 150 g of PPA .

    • Initiate mechanical stirring at 100 RPM.

    • Heat the PPA to 90°C using an oil bath. Ensure internal temperature stabilizes.

  • Precursor Addition (Controlled):

    • Add the hydrazone precursor (13.8 g, 50 mmol) in small portions over 20 minutes.

    • Note: The reaction is exothermic.[1][2] Monitor internal temperature; do not allow it to exceed 115°C to prevent charring.

    • Upon completion of addition, increase temperature to 105–110°C .

  • Reaction Monitoring:

    • Maintain heating for 3–4 hours .

    • Endpoint Check: Remove a 50 mg aliquot, quench in water/EtOAc. TLC (Hexane/EtOAc 4:1) should show consumption of the yellow hydrazone and appearance of the fluorescent indole spot (

      
      ).
      
  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to 60°C . PPA becomes glass-like if cooled to RT; 60°C maintains flowability.

    • Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring.

    • Caution: This step is highly exothermic.

  • Isolation & Purification:

    • Stir the aqueous slurry for 1 hour until the gummy precipitate solidifies into a granular solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) until the filtrate is neutral (pH 7).
      
    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.

    • Yield: Expect 11.0–12.0 g (85–92%) of off-white needles.

Hydrolysis to the Free Acid (Optional)

If the free carboxylic acid is required:

  • Suspend the ester in MeOH.

  • Add 2.5 eq. NaOH (aq). Reflux for 2 hours.

  • Acidify with 1M HCl to precipitate 5-tert-butyl-1H-indole-2-carboxylic acid.

Process Workflow Diagram

Workflow Start Start: Hydrazone Precursor PPA_Heat Suspend in PPA Heat to 90°C Start->PPA_Heat Cyclization Reaction: 105°C, 3-4h (Mechanical Stirring) PPA_Heat->Cyclization Quench Quench: Pour onto Ice (Exothermic Control) Cyclization->Quench Filtration Filtration & Wash (Remove Acid) Quench->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst Final Pure Ethyl 5-t-butyl-indole-2-carboxylate Recryst->Final

Figure 2: Operational workflow for the PPA-mediated synthesis.

Troubleshooting & Optimization

  • Viscosity Issues: If the PPA is too viscous to stir, a small amount of xylene can be added as a co-solvent, though this creates a biphasic system that may slow the reaction.

  • Dark Product: If the product is dark brown/black, the reaction temperature likely exceeded 115°C. Use activated charcoal during the recrystallization step to remove colored impurities.

  • Incomplete Reaction: If hydrazone remains after 4 hours, add fresh

    
     (2-3 g) to the mixture to scavenge water produced during the reaction, driving the equilibrium.
    

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4][5][6] Chemical Reviews, 63(4), 373–401.

  • Organic Syntheses. "Ethyl Indole-2-carboxylate." Org.[1][7][8] Synth. 1942, 22, 53.

  • Li, J. J. (2009). "Fischer Indole Synthesis."[3][4][5][6] In Name Reactions, Springer.

  • Ishii, H. (1981).[6] "Fischer Indole Synthesis Applied to the Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 5-tert-butyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related indole derivatives. As a key intermediate in pharmaceutical research, optimizing the synthesis of this molecule is critical for timely and cost-effective drug development programs.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the nuances of the most common synthetic routes, troubleshoot frequent experimental challenges, and provide detailed, actionable protocols to enhance reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and reliable method for synthesizing 5-tert-butyl-1H-indole-2-carboxylic acid?

The most prevalent and versatile method for this synthesis is the Fischer Indole Synthesis .[1][2][3] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, the specific reaction is between (4-tert-butylphenyl)hydrazine and pyruvic acid (or a pyruvate ester like ethyl pyruvate).

The general mechanism proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with the ketone (pyruvic acid) to form a phenylhydrazone.[2][4][5]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[4][5]

  • [6][6]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step where the C-C bond is formed.[2][4]

  • Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.[2][4][5]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis A Arylhydrazine + Pyruvic Acid B Hydrazone Formation (Condensation) A->B + H+ C Phenylhydrazone B->C D Tautomerization (Acid-Catalyzed) C->D + H+ E Ene-hydrazine D->E F [3,3]-Sigmatropic Rearrangement E->F Heat G Di-imine Intermediate F->G H Cyclization & -NH3 (Aromatization) G->H + H+ I Indole-2-carboxylic Acid H->I

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

This method is highly favored due to the commercial availability of the starting materials and its general reliability for a wide range of substituted indoles.[7][8]

Q2: My Fischer indole synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid is giving a low yield. What are the potential causes and how can I troubleshoot them?

Low yield is the most common issue encountered in Fischer indolizations.[1][4] The problem typically originates from one of four areas: the acid catalyst, reaction temperature, starting material quality, or competing side reactions. Below is a systematic troubleshooting guide.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yields start Low Yield Observed purity Step 1: Verify Purity - (4-tert-butylphenyl)hydrazine - Pyruvic Acid/Ester - Solvents start->purity catalyst Step 2: Optimize Acid Catalyst - Screen different acids (PPA, H2SO4, ZnCl2) - Titrate catalyst loading (e.g., 5-20 wt%) purity->catalyst Purity Confirmed temperature Step 3: Optimize Temperature - Start at lower temp (e.g., 80°C) - Incrementally increase while monitoring by TLC - Check for product degradation at high temps catalyst->temperature No Improvement success Optimized Yield catalyst->success Yield Improved side_reactions Step 4: Address Side Reactions - Isolate hydrazone first? - Consider Japp-Klingemann route - Check for tarring (see Q3) temperature->side_reactions No Improvement temperature->success Yield Improved side_reactions->success Yield Improved

Caption: Figure 2: Troubleshooting Workflow for Low Yields.

1. Purity of Starting Materials: Impurities in either the (4-tert-butylphenyl)hydrazine or the pyruvic acid can drastically reduce yields by participating in unwanted side reactions.[1][9]

  • Action: Ensure the hydrazine is pure; it can oxidize upon storage. If it's discolored (yellow/brown), consider recrystallization or purification by column chromatography. Ensure pyruvic acid is fresh, as it can polymerize.

2. Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid are the most critical parameters and often require empirical optimization.[1][10] A catalyst that is too weak may not drive the reaction to completion, while one that is too strong can cause degradation and tarring.[9]

CatalystTypical Conditions & Comments
Polyphosphoric Acid (PPA) Often used as both catalyst and solvent. Effective but can lead to charring if overheated. Workup can be difficult.
Sulfuric Acid (H₂SO₄) Strong Brønsted acid. Can be effective in solvents like ethanol or acetic acid. Concentration is key.
Zinc Chloride (ZnCl₂) A common Lewis acid catalyst. Generally milder than strong Brønsted acids.
p-Toluenesulfonic Acid (p-TsOH) Solid, easy-to-handle Brønsted acid. Good for milder conditions.
Eaton's Reagent (P₂O₅ in MeSO₃H) Very strong and effective, but can be aggressive. Use with caution.
  • Action: If your current catalyst is failing, screen others. Start with a well-established system like H₂SO₄ in ethanol or PPA. Systematically vary the catalyst loading to find the optimal concentration.

3. Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature.[1] Conditions that are too mild result in an incomplete reaction, while excessive heat promotes decomposition and the formation of tar.[9]

  • Action: Monitor the reaction by TLC. Begin at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction stalls. If you observe the formation of multiple dark spots on your TLC plate, the temperature is likely too high.

4. Competing Side Reactions: The key[6][6]-sigmatropic rearrangement competes with N-N bond cleavage. While the electron-donating tert-butyl group generally favors the desired reaction, harsh conditions can promote cleavage, leading to byproducts like 4-tert-butylaniline.[1][11][12]

  • Action: Consider a two-step procedure. First, form and isolate the hydrazone intermediate under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid).[9] Then, subject the purified hydrazone to the harsher acid-catalyzed cyclization. This often provides cleaner reactions and higher yields.

Q3: I'm observing significant tar formation and other colored impurities. How can this be minimized?

Tar formation is a common consequence of the harsh acidic and high-temperature conditions used in the Fischer synthesis.[9]

  • Optimize Temperature: This is the first variable to address. High temperatures are a primary cause of polymerization and decomposition. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[9]

  • Use a Milder Catalyst: Switch from aggressive acids like PPA or concentrated H₂SO₄ to milder options like ZnCl₂ or p-TsOH.[2][10]

  • Slow Addition: If performing the reaction in a solvent, consider adding the acid catalyst dropwise to the heated solution of the hydrazone to avoid localized high concentrations of acid and exothermic events.

  • Solvent Choice: Using a high-boiling but inert solvent can help maintain better temperature control and prevent localized overheating. Toluene or xylene are common choices.

Q4: What are the best practices for purifying 5-tert-butyl-1H-indole-2-carboxylic acid?

Purification can be challenging due to the molecule's dual functionality (acidic carboxylic acid, weakly basic indole NH).

  • Recrystallization: This is often the preferred method for the final product. The crude solid obtained after workup can be recrystallized from a suitable solvent system like ethanol/water, acetic acid/water, or toluene.

  • Acid/Base Extraction: During the workup, you can exploit the acidic nature of the carboxylic acid. After quenching the reaction, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Then, wash the organic layer with a saturated sodium bicarbonate solution. The desired product will move into the aqueous basic layer as its carboxylate salt. This aqueous layer can then be washed with fresh organic solvent to remove non-acidic impurities, and finally, re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.

  • Column Chromatography: This is generally less ideal for the final carboxylic acid due to potential streaking on silica gel.[9] If chromatography is necessary, it is better performed on the corresponding ester (e.g., ethyl 5-tert-butyl-1H-indole-2-carboxylate). The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Q5: Are there alternative synthetic routes I should consider if the Fischer synthesis fails?

Yes, if the Fischer route proves problematic, two excellent alternatives are the Japp-Klingemann and Reissert syntheses.

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Fischer Indole (4-tert-butylphenyl)hydrazine + Pyruvic AcidMost common, one-pot potential, widely studied.[2]Hydrazine can be unstable; can suffer from low yields/tarring.[1][9]
Japp-Klingemann 4-tert-butylaniline → Diazonium Salt + Ethyl 2-methylacetoacetateAvoids handling/isolating potentially unstable arylhydrazines.[6][13] Often cleaner.Multi-step process (diazotization, coupling, then Fischer cyclization).[14]
Reissert Synthesis 4-tert-butyl-2-nitrotoluene + Diethyl OxalateGood for specific substitution patterns.Requires specific o-nitrotoluene starting material; involves reduction step.[15][16]
  • The Japp-Klingemann Reaction: This is the most practical alternative. It involves reacting the diazonium salt of 4-tert-butylaniline with a β-keto-ester (like ethyl 2-methylacetoacetate).[14] This in-situ forms the required hydrazone, which then undergoes Fischer cyclization under acidic conditions to yield the ethyl ester of the target molecule.[6][14]

  • The Reissert Indole Synthesis: This route starts with 4-tert-butyl-2-nitrotoluene and diethyl oxalate.[15][16] A base-catalyzed condensation is followed by a reductive cyclization (e.g., using zinc in acetic acid) to give the final product.[15][17]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid

This protocol details the synthesis of the ethyl ester, followed by hydrolysis, which often provides a cleaner overall process.

Step A: Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-tert-butylphenyl)hydrazine hydrochloride (10.0 g, 49.8 mmol) and absolute ethanol (100 mL).

  • Hydrazone Formation: To the stirred suspension, add ethyl pyruvate (5.8 g, 5.5 mL, 49.9 mmol). The mixture will likely turn cloudy or yellow.

  • Cyclization: Carefully add concentrated sulfuric acid (5.0 mL) dropwise. The mixture will warm up.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) using an oil bath. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction to cool to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water until the filtrate is neutral.

  • Purification: The crude solid can be recrystallized from ethanol/water to yield ethyl 5-tert-butyl-1H-indole-2-carboxylate as a crystalline solid.

Step B: Hydrolysis to 5-tert-butyl-1H-indole-2-carboxylic acid

  • Setup: In a 250 mL round-bottom flask, suspend the ethyl ester from Step A (e.g., 10.0 g) in ethanol (100 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (25 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Purification: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, 5-tert-butyl-1H-indole-2-carboxylic acid.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Yue, D., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5774-5777. [Link]

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]

  • Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
  • Rosas-Garcia, V. M., et al. The Fischer Indole Synthesis: A Semiempirical Study. [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved February 27, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
  • Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2838.
  • Oble, J., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4447-4455. [Link]

  • University of Rochester. (n.d.). How to Improve Your Yield. Chemistry Department. [Link]

  • Garrido, N., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5774–5777. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

  • Kumar, A., et al. (2017). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 8(11), 1147–1152. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved February 27, 2026, from [Link]

  • Gribble, G. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann Reaction. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 27, 2026, from [Link]

  • Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. HETEROCYCLES, 51(12), 2911-2921.

Sources

Technical Support Center: Troubleshooting 5-tert-Butyl-1H-Indole-2-Carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical mechanics of 5-tert-butyl-1H-indole-2-carboxylic acid . By understanding the causality behind your experimental observations, you can implement self-validating protocols that ensure reliable, reproducible stock solutions.

The Mechanistic Root of the Problem (Causality)

To solve a solubility issue, we must first understand the molecular architecture of the compound and its interaction with the solvent. 5-tert-butyl-1H-indole-2-carboxylic acid presents a unique "dualistic" challenge in Dimethyl Sulfoxide (DMSO):

  • Intermolecular Hydrogen Bonding (Dimerization): The indole NH and the carboxylic acid (-COOH) act as strong hydrogen bond donors and acceptors. In a neutral state, these molecules form tightly bound dimers, creating a stable crystal lattice that requires significant thermodynamic energy to disrupt.

  • Lipophilic Bulk: The addition of the bulky 5-tert-butyl group significantly increases the molecule's hydrophobicity (LogP) compared to standard indole-2-carboxylic acid.

  • The Hygroscopic Threat: DMSO is a highly polar aprotic solvent that is exceptionally hygroscopic. When DMSO absorbs even trace amounts of atmospheric moisture, the water acts as an aggressive anti-solvent. The high dielectric constant of the water-DMSO mixture forces the lipophilic tert-butyl moiety to aggregate, leading to rapid precipitation[1][2].

Diagnostic FAQs & Troubleshooting

Q: My compound dissolved initially but precipitated after a few days in the freezer. Why did this happen? A: This is a classic symptom of water contamination. DMSO freezes at 18.5°C. If the stock vial was opened to the atmosphere, it absorbed water vapor. During freeze-thaw cycles, localized concentration gradients form. The introduced water lowers the solubility threshold of the lipophilic tert-butyl group, causing irreversible crystallization[1][2]. Action: Aliquot stock solutions immediately into single-use vials, purge with dry argon, and store at -20°C.

Q: Can I use pH modulation to force dissolution in DMSO? A: Yes. The carboxylic acid group has a pKa of ~4.5. In pure, neutral DMSO, it remains protonated and engages in solubility-limiting dimerization. By adding a stoichiometric amount of a mild base (e.g., 1 equivalent of NaOH for aqueous-compatible assays, or DIPEA for organic stocks), you deprotonate the acid to form a carboxylate salt. The resulting ionic charge drastically increases polarity, disrupts the crystal lattice, and forces dissolution[3].

Q: Heating and sonication aren't working, and my assay cannot tolerate a pH shift. What is the next logical step? A: If thermal and mechanical energy fail in pure anhydrous DMSO, you are exceeding the thermodynamic solubility limit. You must transition to a co-solvent system. A validated formulation for highly lipophilic indole-2-carboxylic acid derivatives utilizes a stepwise addition: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and 45% Saline. The surfactants and polymers encapsulate the hydrophobic tert-butyl group, maintaining a clear solution[4].

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Precipitation Observed CheckWater 1. Check DMSO Age Is it fresh/anhydrous? Start->CheckWater ReplaceDMSO Use Fresh Anhydrous DMSO CheckWater->ReplaceDMSO No HeatSonicate 2. Heat (37°C) & Sonicate CheckWater->HeatSonicate Yes ReplaceDMSO->HeatSonicate CheckDissolved Is solution clear? HeatSonicate->CheckDissolved BaseAddition 3. Add Base (e.g., DIPEA) to form carboxylate salt CheckDissolved->BaseAddition No Success Stable Stock Solution CheckDissolved->Success Yes BaseAddition->CheckDissolved Cosolvent 4. Add Co-solvents (PEG300/Tween-80) BaseAddition->Cosolvent If pH shift fails Cosolvent->Success

Workflow for resolving 5-tert-butyl-1H-indole-2-carboxylic acid solubility in DMSO.

Self-Validating Experimental Protocol

Do not rely solely on visual inspection to confirm dissolution. Micro-suspensions can easily masquerade as clear solutions, leading to massive variability in your downstream biological assays. Follow this self-validating protocol for a 10 mM stock.

Step 1: Preparation under Inert Atmosphere Weigh the required mass of 5-tert-butyl-1H-indole-2-carboxylic acid. Perform this step quickly to minimize atmospheric exposure.

Step 2: Solvent Addition Add fresh, anhydrous DMSO (certified ≤0.005% water content) under a dry nitrogen or argon atmosphere. Never use a bottle of DMSO that has been sitting on the benchtop for weeks.

Step 3: Thermal & Mechanical Disruption Vortex the suspension for 30 seconds. Place the vial in a sonicating water bath set to 37°C for 10–15 minutes. Caution: Do not exceed 50°C, as excessive heat can cause localized degradation or solvent expansion.

Step 4: The Validation Centrifugation (Critical Step) To validate true dissolution, centrifuge the seemingly clear solution at 10,000 x g for 5 minutes at room temperature.

  • Observation: If a microscopic white pellet forms at the bottom of the tube, the compound is in a fine suspension, not a true solution.

  • Correction: If a pellet is present, you must proceed to the Ionization Strategy (adding 1 eq. of base) or the Co-solvent Strategy outlined in the FAQ.

Step 5: Storage Aliquot the validated solution into single-use amber glass vials, purge the headspace with argon, cap tightly, and store at -20°C.

Quantitative Physicochemical Data

Physicochemical ParameterValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 217.27 g/mol Moderate; size alone does not hinder dissolution.
LogP (Estimated) ~3.5 - 4.0High lipophilicity from the tert-butyl group severely reduces tolerance to water contamination in DMSO.
pKa (Carboxylic Acid) ~4.5Remains protonated in neutral DMSO, promoting solubility-limiting dimerization.
H-Bond Donors 2 (Indole NH, -COOH)Forms strong intermolecular crystal lattices requiring thermal/mechanical disruption.

References

  • University of Dundee. "HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere." Available at:[Link]

Sources

Troubleshooting low conversion rates in 5-tert-butyl indole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The Substrate Profile

Welcome to the technical support guide for 5-tert-butyl indole . Before troubleshooting, it is critical to understand how this specific substrate behaves differently from unsubstituted indole.

  • Electronic Profile: The tert-butyl group at C5 exerts a weak inductive (+I) effect, increasing electron density in the pyrrole ring. This makes C3 more nucleophilic than in native indole.

  • Steric Profile: While C5 is distal to the reactive C3 site, the bulky tert-butyl group creates a "buttressing effect" that effectively blocks C4 and C6 functionalization.

  • Physicochemical Profile: The tert-butyl moiety significantly increases lipophilicity (LogP ~3.6 vs. 2.1 for indole). Standard polar protocols often fail not due to reactivity, but due to phase separation or solubility issues.

Module 1: Electrophilic Aromatic Substitution (C3-Functionalization)

Symptom: Low conversion of starting material, or high conversion into "gunk" (oligomers) rather than the desired C3-product.

Root Cause Analysis

Because 5-tert-butyl indole is electron-rich, it is prone to acid-catalyzed dimerization (oligomerization). If you use strong Lewis acids (e.g.,


) or protic acids without strict temperature control, the indole will react with itself faster than with the electrophile.
Troubleshooting Protocol: The Dialkylaluminum Chloride Switch

Instead of traditional Friedel-Crafts catalysts, utilize dialkylaluminum chlorides.[1] These act as proton scavengers and milder Lewis acids, preventing oligomerization while activating the electrophile.

Step-by-Step Optimization:

  • Solvent: Switch to anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid ethers (coordinate to Al) or highly polar solvents (solubility issues).

  • Reagent: Use Diethylaluminum chloride (

    
    )  or Dimethylaluminum chloride (
    
    
    
    ).
  • Stoichiometry: 1.1 equiv of

    
     per equiv of indole.[1]
    
  • Temperature: Perform the addition at 0 °C (critical to suppress dimerization).

Recommended Workflow:

  • Dissolve 5-tert-butyl indole (1.0 equiv) in anhydrous DCM under Argon.

  • Cool to 0 °C.

  • Add

    
     (1.1 equiv, 1M in hexane) dropwise.[1] Observation: Gas evolution (ethane) indicates deprotonation of N-H.
    
  • Stir for 30 min at 0 °C to form the aluminum-indole complex.

  • Add the acyl chloride/electrophile (1.1 equiv) dropwise.

  • Warm to RT and monitor by TLC/LCMS.

Why this works: The aluminum reagent deprotonates the N-H, forming a dimeric aluminum species that protects the nitrogen and activates C3, preventing the proton-catalyzed polymerization cycle [1].

Module 2: Palladium-Catalyzed Cross-Coupling (C-H Activation)

Symptom: Reaction stalls at <20% conversion. Catalyst precipitates as "palladium black" early in the reaction.

Root Cause Analysis: Catalyst Poisoning

The N-H of 5-tert-butyl indole is a competent ligand for Pd(II). In the absence of a protecting group or a strong directing group, the indole binds to the palladium center, forming an unreactive "off-cycle" resting state (Bis-indolyl-Pd complex). This is the #1 cause of low conversion in direct arylation.

Visualizing the Failure Mode

IndolePoisoning Pd_Active Active Pd(II) Species OffCycle OFF-CYCLE TRAP: Bis(indolyl)Pd Complex (Catalytically Dead) Pd_Active->OffCycle + Excess Indole (N-binding) Productive C-H Activation (Productive Cycle) Pd_Active->Productive + Indole (Correct Binding) Indole 5-tert-butyl Indole Indole->OffCycle High Conc. OffCycle->Pd_Active Slow Re-entry (Requires Heat/Ligand) Product C3-Arylated Product Productive->Product Reductive Elim.

Caption: Catalyst Poisoning Mechanism.[2] The formation of the stable Bis(indolyl)Pd complex (Red) removes the active catalyst from the cycle, halting conversion.

Troubleshooting Protocol: The "Slow Addition" & Oxidant Strategy

To break the off-cycle trap, you must favor the C-H activation pathway over N-coordination.

  • Protect the Nitrogen: If possible, use an N-protecting group (SEM, Boc, Tosyl).[3] The bulky tert-butyl group at C5 does not protect the Nitrogen from binding metals.

  • If N-H must remain free:

    • Oxidant Switch: Use Silver(I) salts (e.g.,

      
       or 
      
      
      
      ) as oxidants. Silver acts as a "halide scavenger" and can also sequester the indole nitrogen, freeing up the Palladium [2].
    • Ligand Choice: Switch to electron-poor ligands like P(C6F5)3 or bulky biaryl phosphines (e.g., XPhos ) which sterically discourage the formation of the bis-indolyl complex.

    • Concentration: Do not run the reaction at high concentration (>0.5 M). High local indole concentration favors the off-cycle trap.

Module 3: N-Arylation (Ullmann/Buchwald)

Symptom: Low conversion despite high catalyst loading. Starting material remains untouched.

Root Cause Analysis: The Lipophilicity Mismatch

Many standard N-arylation protocols (e.g.,


 in ethanol/water) rely on the partial solubility of the indole in the polar phase to interact with the base/catalyst. 5-tert-butyl indole is highly lipophilic. In aqueous/alcohol systems, it forms greasy droplets that do not mix with the catalyst.
Troubleshooting Protocol: Phase Transfer & Solvent System

Data Comparison: Solvent Effects on 5-t-Bu Indole Conversion

Solvent SystemBaseCatalystConversion (24h)Notes
EtOH /



< 15%Substrate oiled out.
DMSO


45%Moderate solubility.
Toluene


> 90% Best for lipophilic indoles.

Protocol Adjustment:

  • Switch Solvent: Move to Toluene or Dioxane .

  • Ligand: Use DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-diaminocyclohexane . These ligands increase the solubility of the Copper species in non-polar organic solvents, bringing the catalyst to the lipophilic indole.

  • Base: Use micronized

    
     to increase surface area in non-polar media.
    

Master Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue with 5-tert-butyl indole.

TroubleshootingFlow Start Start: Low Conversion with 5-t-Bu Indole Q1 Target Position? Start->Q1 C3 C3 (Electrophilic) Q1->C3 NH N-H (Arylation) Q1->NH CH C-H Activation Q1->CH Check_Olig Is product a dimer/polymer? C3->Check_Olig Yes_Olig YES: Acid too strong. Switch to Et2AlCl at 0°C. Check_Olig->Yes_Olig Yes No_Olig NO: Check Sterics. Is Electrophile bulky? Check_Olig->No_Olig No Check_Sol Is reaction mixture heterogeneous? NH->Check_Sol Yes_Sol YES: Lipophilicity Issue. Switch to Toluene + DMEDA. Check_Sol->Yes_Sol Yes Check_Cat Did Pd-Black form? CH->Check_Cat Yes_Cat YES: Catalyst Poisoning. Use Ag(I) oxidant or N-protection. Check_Cat->Yes_Cat Yes

Caption: Diagnostic Logic Tree for 5-tert-butyl Indole Functionalization Failures.

Frequently Asked Questions (FAQs)

Q: I am trying to functionalize C4, but I only get C3 products or no reaction. Why? A: The tert-butyl group at C5 blocks C4 access due to peri-strain. Functionalizing C4 on a pre-formed 5-tert-butyl indole is kinetically disfavored. You must install the C4 substituent before building the indole ring or use a very strong directing group at C3 to force C4 activation (though C2 is still more likely) [3].

Q: My reaction works for 5-methyl indole but fails for 5-tert-butyl indole. Why? A: This is likely a solubility or steric issue.[1] 5-methyl is less lipophilic and less bulky. If your protocol uses polar solvents (MeOH, Water, DMF/Water), the 5-tert-butyl analog may not be fully in solution. Switch to Toluene or DCM.

Q: Can I use microwave irradiation to improve the yield? A: Yes, but be cautious. 5-tert-butyl indole is electron-rich. Rapid heating in the presence of acidic catalysts (even weak ones) can accelerate polymerization faster than the desired reaction. Always use a "ramp" heating profile and ensure your solvent can dissolve the substrate at room temperature first.

References

  • Okauchi, T., et al. (2000).[4] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487. Link

  • Stuart, D. R., & Fagnou, K. (2007). "The catalytic cross-coupling of unactivated arenes." Science, 316(5828), 1172-1175. Link

  • Leitch, J. A., et al. (2017). "Precise C(sp2)–H functionalization of indoles." Chemical Society Reviews, 46, 7145-7153. Link

  • Sadig, J. E., et al. (2012). "Palladium-Catalyzed C–H Functionalization of Heterocycles." Chemical Reviews, 112(4), 2170-2214. Link

Sources

Validation & Comparative

HPLC Method Development for 5-tert-butyl-1H-indole-2-carboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging molecules that resist standard analytical templating. Indole-2-carboxylic acid derivatives are critical scaffolds in modern drug discovery, serving as key intermediates for 1[1] and 2[2].

Among these, 5-tert-butyl-1H-indole-2-carboxylic acid (CAS 194490-19-2) presents a unique triad of chromatographic challenges. This guide objectively compares stationary phase performances and provides a self-validating methodology to ensure absolute data integrity during purity analysis.

Mechanistic Causality in Method Development

Before selecting a column or mobile phase, we must analyze the molecule's structural physics to understand the causality behind chromatographic behavior:

  • The Indole Nitrogen (>NH): This secondary amine acts as a strong hydrogen bond donor. On older or poorly endcapped stationary phases, the >NH group interacts with residual surface silanols, causing severe peak tailing and unpredictable retention shifts.

  • The Carboxylic Acid (-COOH): With a pKa typically around 3.5–4.0, the mobile phase pH must be strictly controlled. If the pH is near the pKa, the compound exists in a state of partial ionization, leading to split peaks. We must drive the pH down (pH < 2.5) to keep the molecule fully protonated and lipophilic.

  • The Bulky tert-Butyl Group (-C(CH3)3): This highly hydrophobic moiety dominates the molecule's lipophilicity, driving strong retention on reversed-phase media but often masking subtle structural differences in related impurities (e.g., des-tert-butyl impurities).

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To objectively determine the best column for purity analysis, we compared three distinct stationary phases. The goal was to separate 5-tert-butyl-1H-indole-2-carboxylic acid from its synthetic precursor (4-tert-butylaniline) and its intermediate ester (ethyl 5-tert-butyl-1H-indole-2-carboxylate)[1].

Recent studies demonstrate that3[3] over traditional C18 columns for indole compounds. The data below validates this mechanistic theory.

Quantitative Performance Data

Conditions: Isocratic 60:40 Acetonitrile : 0.1% TFA in Water, Flow Rate 1.0 mL/min, UV 280 nm.

Column ChemistryRetention MechanismTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Ester ImpurityVerdict
Standard C18 (150 x 4.6 mm, 3 µm)Purely hydrophobic (dispersive)1.856,5001.4Suboptimal. Fails baseline resolution; silanol interactions cause tailing.
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Hydrophobic + π-π interactions1.3011,2002.8Good. π-π interactions with the indole ring improve peak shape and selectivity.
PFP / F5 (150 x 4.6 mm, 3 µm)Hydrophobic + π-π + Dipole + H-bond1.05 14,500 4.1 Optimal. The C-F bonds provide strong dipole interactions, yielding perfect symmetry.

Workflow Visualization

HPLC_Workflow Start Target Analyte: 5-tert-butyl-1H-indole-2-carboxylic acid Phase1 Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. PFP) Start->Phase1 Phase2 Mobile Phase Optimization (pH < 2.5 to suppress ionization) Phase1->Phase2 Decision SST Criteria Met? (Tailing < 1.5, Resolution > 2.0) Phase2->Decision Optimize Adjust Gradient & Buffer Concentration Decision->Optimize No Validate Execute Sample Analysis & Method Validation Decision->Validate Yes Optimize->Phase1

Fig 1: Self-validating HPLC method development workflow for indole-2-carboxylic acid derivatives.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . The analytical run will automatically fail if the required chromatographic physics are not achieved during the System Suitability Test (SST), preventing the reporting of false purities.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of ultrapure water (18.2 MΩ·cm) into a glass reservoir. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

    • Causality: TFA lowers the pH to ~2.0, ensuring the carboxylic acid moiety remains fully protonated. It also acts as an ion-pairing agent, masking residual silanols.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 5-tert-butyl-1H-indole-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST) Solution: Spike the Standard Solution with 0.1% (w/w) of 4-tert-butylaniline and ethyl 5-tert-butyl-1H-indole-2-carboxylate.

Step 3: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Causality: Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm. (Causality: 280 nm is the optimal absorption maximum for the indole chromophore, maximizing signal-to-noise ratio[2]).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: 20% → 80% B

    • 12–15 min: 80% B

    • 15–15.1 min: 80% → 20% B

    • 15.1–20 min: 20% B (Re-equilibration)

Step 4: Self-Validating System Suitability Controls

Before analyzing any unknown batches, the system must validate its own performance by injecting the SST Solution.

  • Criteria 1 (Efficiency): Theoretical plates (N) for the main peak must be > 10,000.

  • Criteria 2 (Peak Symmetry): Tailing factor (Tf) for the main peak must be ≤ 1.5.

  • Criteria 3 (Resolving Power): Resolution (Rs) between 5-tert-butyl-1H-indole-2-carboxylic acid and ethyl 5-tert-butyl-1H-indole-2-carboxylate must be ≥ 2.0.

  • Action Protocol: If any criterion fails, the system is deemed out of control. The sequence must be aborted, and the column or mobile phase must be replaced.

References

1.33. Nanyang Technological University (NTU Singapore). 1.42. RSC Publishing. 1.81. Texas Tech University Health Sciences Center.

Sources

Mass spectrometry fragmentation patterns of 5-tert-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-tert-butyl-1H-indole-2-carboxylic acid: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a detailed predictive analysis of the mass spectrometry fragmentation patterns of 5-tert-butyl-1H-indole-2-carboxylic acid (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.27 g/mol )[1][2]. Designed for researchers and drug development professionals, this document synthesizes established fragmentation principles to forecast the behavior of this molecule under various ionization conditions. We will explore the chemical rationale behind the fragmentation pathways and compare the utility of mass spectrometry with other analytical techniques for the characterization of this and similar indole derivatives.

Introduction: The Rationale for Fragmentation Analysis

5-tert-butyl-1H-indole-2-carboxylic acid belongs to the indole-2-carboxylic acid class, a scaffold of significant interest in medicinal chemistry for developing novel therapeutics, including HIV-1 integrase inhibitors[3][4]. Characterizing such molecules is fundamental to drug discovery, enabling structure confirmation, impurity profiling, and metabolic studies. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns. Understanding these patterns is akin to deciphering a molecular fingerprint, providing definitive structural evidence.

The structure of 5-tert-butyl-1H-indole-2-carboxylic acid incorporates three key functional groups, each with distinct and predictable fragmentation behaviors: the indole ring, the carboxylic acid, and the tert-butyl group. The interplay of these groups dictates the overall fragmentation landscape.

The Critical Choice of Ionization Technique

The choice of ionization method is the most critical parameter in a mass spectrometry experiment, as it determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation observed in the primary mass spectrum[5].

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that bombards the analyte with 70 eV electrons. This process induces significant internal energy, leading to extensive and often complex fragmentation[5]. While this provides a rich, fingerprint-like spectrum valuable for library matching, the molecular ion (the ion of the intact molecule) may be weak or entirely absent, making it difficult to determine the molecular weight[5].

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. It imparts minimal excess energy, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with very little spontaneous fragmentation[6]. This method is ideal for determining molecular weight and is the preferred choice for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS).

Experimental Justification: For a novel compound like 5-tert-butyl-1H-indole-2-carboxylic acid, a dual-pronged approach is optimal. ESI-MS/MS provides confident molecular weight determination and allows for systematic, controlled fragmentation to elucidate the structure. GC-MS with EI can then be used to generate a reproducible fingerprint spectrum for database creation and future identification.

Predicted Fragmentation Pathways

Based on established principles from the literature, we can predict the major fragmentation pathways for 5-tert-butyl-1H-indole-2-carboxylic acid.

Electron Ionization (EI) Fragmentation

Under EI conditions, the unstable, high-energy molecular ion (m/z 217) will readily fragment. The most favorable cleavages will be those that produce the most stable carbocations and neutral radicals[7].

  • α-Cleavage of the tert-butyl group: The most characteristic fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a highly stable tertiary benzylic-type carbocation[8]. This is expected to be a dominant fragmentation pathway.

    • [M - CH₃]⁺: m/z 202.

  • Formation of the tert-butyl cation: Rupture of the bond between the indole ring and the tert-butyl group will produce the highly stable tert-butyl carbocation[7]. This fragment is often the base peak in the spectra of tert-butyl containing compounds.

    • [C₄H₉]⁺: m/z 57.

  • Fragmentation of the Carboxylic Acid: The carboxylic acid moiety can undergo several characteristic cleavages[9].

    • Loss of a hydroxyl radical (•OH): [M - OH]⁺ → m/z 200.

    • Loss of the carboxyl group (•COOH): [M - COOH]⁺ → m/z 172.

    • Decarboxylation (loss of CO₂): This is more common in deprotonated ions but can occur. [M - CO₂]⁺• → m/z 173.

The workflow for predicting EI fragmentation is visualized below.

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI will generate a stable precursor ion, either [M+H]⁺ (m/z 218) in positive ion mode or [M-H]⁻ (m/z 216) in negative ion mode. These ions are then fragmented by collision-induced dissociation (CID).

The protonated molecule is expected to fragment via the loss of small, stable neutral molecules.

  • Loss of Water (H₂O): Protonation can occur on the carboxylic acid oxygen, facilitating the neutral loss of water.

    • [M+H - H₂O]⁺: m/z 200.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose carbon monoxide.

    • [M+H - H₂O - CO]⁺: m/z 172.

  • Loss of the tert-butyl group: Cleavage can result in the loss of isobutylene.

    • [M+H - C₄H₈]⁺: m/z 162.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

In negative mode, the molecule is deprotonated at the carboxylic acid, forming a stable carboxylate anion. Fragmentation of carboxylate ions is well-documented[10].

  • Decarboxylation (Loss of CO₂): The most common and lowest-energy fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide[10]. This is expected to be the most abundant fragment ion.

    • [M-H - CO₂]⁻: m/z 172.

Caption: Predicted ESI-MS/MS fragmentation of the deprotonated molecule.

Summary of Predicted Fragments and Comparison with Alternatives

The following table summarizes the key predicted fragments for 5-tert-butyl-1H-indole-2-carboxylic acid.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss/Fragment StructureSupporting Rationale
EI 217 (M⁺•)202•CH₃Loss of methyl from tert-butyl group to form stable cation[8].
57C₉H₆NO₂•Formation of highly stable tert-butyl cation[7].
172•COOHLoss of the entire carboxylic acid group[9].
ESI (+) MS/MS 218 ([M+H]⁺)200H₂ONeutral loss from protonated carboxylic acid.
172H₂O, COSubsequent loss of carbon monoxide from acylium ion.
ESI (-) MS/MS 216 ([M-H]⁻)172CO₂Dominant decarboxylation of the carboxylate anion[10].
Comparative Analysis with Other Techniques

While mass spectrometry provides unparalleled sensitivity and structural information from fragmentation, a comprehensive characterization relies on orthogonal techniques.

TechniqueStrengths for this MoleculeLimitations
Mass Spectrometry (MS) - Exact molecular weight determination (HRMS).- Unambiguous structural information from fragmentation.- High sensitivity for trace-level analysis.- Cannot distinguish between isomers that produce identical fragments.- Requires ionization, which can be challenging for some molecules.
Nuclear Magnetic Resonance (NMR) - Provides definitive atom connectivity (¹H, ¹³C, COSY, HSQC).- Gold standard for de novo structure elucidation.- Non-destructive.- Relatively low sensitivity (requires mg quantities).- Complex spectra can be difficult to interpret.- Not suitable for online coupling with chromatography for complex mixtures.
High-Performance Liquid Chromatography (HPLC) - Excellent for separation of the target compound from impurities or in complex mixtures.- Precise quantification[11].- Can be coupled directly to ESI-MS for LC-MS analysis.- Provides no structural information on its own (requires a detector like MS or UV).- Retention time is not a unique identifier.
Infrared (IR) Spectroscopy - Confirms presence of key functional groups (N-H stretch of indole, O-H and C=O stretch of carboxylic acid)[12].- Fast and non-destructive.- Provides limited information on the overall molecular skeleton.- Not suitable for complex mixture analysis.

Experimental Protocols

The following are generalized protocols for acquiring mass spectra of the target compound.

Protocol 1: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1 µg/mL in 50:50 water:methanol with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: ESI Positive and Negative.

    • Scan Range: m/z 50-500.

    • Precursor Ion Selection: Isolate m/z 218 (positive) and m/z 216 (negative) for MS/MS.

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Protocol 2: GC-EI-MS Analysis
  • Derivatization (Justification): Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. They must be derivatized, for example, by methylation with diazomethane or silylation with BSTFA, to increase volatility. This protocol assumes methylation to the methyl ester (MW = 231 g/mol ).

  • Sample Preparation: Dissolve the methyl ester derivative in a volatile organic solvent like ethyl acetate to a concentration of ~100 µg/mL.

  • Gas Chromatography:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-550.

This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometric behavior of 5-tert-butyl-1H-indole-2-carboxylic acid, grounding these predictions in the fundamental principles of organic mass spectrometry and supporting them with a comparative analysis of alternative analytical methods.

References

  • Cui, W.-L., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. Available at: [Link]

  • Li, C. Y., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Aguiar, G. P. S., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(8), 1284-1291. Available at: [Link]

  • Aguiar, G. P. S., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4640. Available at: [Link]

  • Lee, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Forensic Toxicology, 34(1), 135-146. Available at: [Link]

  • Reddy, G. O., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]

  • Kuck, D., et al. (1995). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1081-1090. Available at: [Link]

  • Kumar, V., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1300. Available at: [Link]

  • Yar, M., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of the Serbian Chemical Society, 73(10), 969-976. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-tert-butyl-1h-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

  • Pearson+. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Study Prep. Available at: [Link]

  • MassBank. (2019). Indolyl carboxylic acids and derivatives. MassBank. Available at: [Link]

  • Kumar, V., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 208-213. Available at: [Link]

  • JebaReeda, V.S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. Available at: [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Bristol. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Bristol. Available at: [Link]

  • Amad, M., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Beilstein Journal of Organic Chemistry, 10, 2537-2547. Available at: [Link]

  • mzCloud. (2014). Indole-2-carboxylic acid. mzCloud. Available at: [Link]

  • Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2199. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Szafran, M., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Tice, J. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

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IR spectroscopy characteristic peaks of 5-tert-butyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, QC Analysts, and Drug Development Scientists Status: Validated Theoretical Framework & Experimental Best Practices

Executive Summary & Application Context

5-tert-butyl-1H-indole-2-carboxylic acid (CAS: 38313-13-2) is a critical scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and CysLT1 receptor antagonists.

In a drug development setting, Infrared (IR) Spectroscopy is the primary "gatekeeper" technique used to verify:

  • Identity: Distinguishing the target from its non-alkylated parent (Indole-2-carboxylic acid).

  • Purity: Detecting unreacted starting materials (e.g., 5-tert-butylindole) or decarboxylated byproducts.

This guide provides a comparative spectral analysis, contrasting the target molecule against its structural analogs to establish a robust Quality Control (QC) fingerprint.

Structural Analysis & Spectral Prediction

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational modes. The spectrum is essentially a superposition of the Indole-2-carboxylic acid core and the 5-tert-butyl substituent .

Functional Group Breakdown
  • Carboxylic Acid (-COOH): Dominated by the C=O stretch (strong) and O-H stretch (broad).

  • Indole Core (-NH-): Characteristic N-H stretch (often H-bonded).

  • tert-Butyl Group (-C(CH₃)₃): The diagnostic differentiator. It introduces strong aliphatic C-H stretches and specific bending vibrations that are absent in the parent indole-2-carboxylic acid.

Visualization of Characteristic Modes

IR_Modes Molecule 5-tert-butyl-1H-indole-2-carboxylic acid COOH Carboxylic Acid (C-2) Molecule->COOH Indole Indole NH (N-1) Molecule->Indole tButyl tert-Butyl (C-5) Molecule->tButyl Peak_CO ν(C=O): 1680-1710 cm⁻¹ (Strong, Dimer) COOH->Peak_CO Peak_OH ν(O-H): 2500-3300 cm⁻¹ (Broad, H-bond) COOH->Peak_OH Peak_NH ν(N-H): 3300-3360 cm⁻¹ (Sharp/Medium) Indole->Peak_NH Peak_CH_Ali ν(C-H) Aliphatic: 2850-2970 cm⁻¹ (Strong, Diagnostic) tButyl->Peak_CH_Ali Peak_Gem δ(C-H) Gem-Dimethyl: ~1365 & 1390 cm⁻¹ (Split Peak) tButyl->Peak_Gem

Figure 1: Structural deconstruction of vibrational modes. The yellow paths indicate the specific signals used to distinguish the target from the parent indole.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most common "Alternative" (the non-substituted parent) and "Precursor" (the decarboxylated species).

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget: 5-tert-butyl-1H-indole-2-COOHAlternative: Indole-2-COOH (Parent)Precursor: 5-tert-butylindoleDiagnostic Value
Aliphatic C-H Stretch (

)
2960, 2900, 2870 cm⁻¹ (Strong) Absent (Only >3000 cm⁻¹)2960, 2900, 2870 cm⁻¹High: Confirms presence of t-butyl group.
Carbonyl Stretch (C=O)1680–1710 cm⁻¹ (Strong) 1690–1720 cm⁻¹AbsentCritical: Confirms carboxylic acid; absence indicates decarboxylation.
Hydroxyl Stretch (O-H)2500–3300 cm⁻¹ (Broad) 2500–3300 cm⁻¹AbsentConfirms acid functionality.[1][2]
Amine Stretch (N-H)3320–3360 cm⁻¹ 3340–3350 cm⁻¹~3400 cm⁻¹ (Non-H-bonded)Indicates indole ring integrity.
t-Butyl Bending (Gem-dimethyl)~1365 & 1395 cm⁻¹ (Split) Absent~1365 & 1395 cm⁻¹Fingerprint: The "doublet" is unique to the t-butyl moiety.
Aromatic C-H Stretch (

)
3050–3100 cm⁻¹ (Weak)3050–3100 cm⁻¹3050–3100 cm⁻¹Low diagnostic value (present in all).
Detailed Analysis of Differences
  • Target vs. Parent (Indole-2-COOH): The parent molecule lacks the aliphatic C-H stretching region (2800–3000 cm⁻¹). If your spectrum shows a "clean" gap between 2800 and 3000 cm⁻¹, you have the wrong compound (missing the t-butyl group).

  • Target vs. Precursor (5-tert-butylindole): The precursor lacks the Carbonyl (C=O) peak at ~1700 cm⁻¹. If the 1700 cm⁻¹ band is missing or very weak, the oxidation to carboxylic acid failed or decarboxylation occurred.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Sample Preparation
  • Method A: Diamond ATR (Recommended):

    • Why: Requires minimal sample, non-destructive, no water artifact from KBr.

    • Protocol: Place ~2 mg of solid on the crystal. Apply high pressure (clamp) to ensure contact.

  • Method B: KBr Pellet (Traditional):

    • Why: Better resolution for weak overtones; traditional standard.

    • Protocol: Mix sample with dry KBr (1:100 ratio). Grind to fine powder. Press at 10 tons for 2 mins.

    • Caution: Carboxylic acids can react with KBr (ion exchange) to form salts (COO⁻ K⁺), shifting the C=O peak to ~1550-1600 cm⁻¹. If the 1700 band disappears, switch to ATR or Nujol mull.

Validation Workflow

QC_Workflow Start Acquire IR Spectrum Check_CO Check 1680-1720 cm⁻¹ (Strong Peak?) Start->Check_CO Check_Ali Check 2850-2970 cm⁻¹ (Aliphatic C-H?) Check_CO->Check_Ali Yes Fail_Decarb FAIL: Decarboxylated Product (Likely 5-t-butylindole) Check_CO->Fail_Decarb No (Peak Absent) Fail_Salt FAIL: Salt Formation (Check 1550-1600 cm⁻¹) Check_CO->Fail_Salt Shifted to ~1580 Check_OH Check 2500-3300 cm⁻¹ (Broad O-H?) Check_Ali->Check_OH Yes Fail_Parent FAIL: Missing t-Butyl (Likely Indole-2-COOH) Check_Ali->Fail_Parent No (Only >3000) Decision_Pass PASS: Identity Confirmed Check_OH->Decision_Pass Yes

Figure 2: Step-by-step logic for spectral validation. Use this decision tree to interpret raw data.

Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Broad hump at 3400 cm⁻¹ Wet KBr or Atmospheric WaterDry KBr at 110°C; purge instrument with N₂.
Split C=O peak (e.g., 1700 & 1720) Monomer vs. Dimer equilibriumNormal for carboxylic acids. Solid state usually favors dimer (single peak), solution favors monomer/dimer mix.
Missing 1700, strong 1580 Carboxylate Salt FormationThe acid reacted with KBr or the sample is a salt. Re-run using ATR or dissolve in CHCl₃ (solution cell).
Weak signals Poor crystal contact (ATR)Increase clamp pressure or grind sample finer.

References

  • NIST Mass Spectrometry Data Center. Indole-2-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology (NIST) Standard Reference Database 69.[3] Link

  • Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[4] 3rd Edition. John Wiley & Sons.[4] (Authoritative text for t-butyl doublet assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd.
  • PubChem. 5-tert-butyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

A Guide to the Rigorous Validation of Melting Point Ranges for High-Purity 5-tert-butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of novel or high-purity compounds is a cornerstone of reliable and reproducible research. The melting point is a fundamental physical property that serves as a critical indicator of purity.[1] A sharp, well-defined melting range is indicative of a pure substance, while a broad or depressed melting range often suggests the presence of impurities.[1]

The Foundational Role of Melting Point in Purity Assessment

The transition of a crystalline solid to a liquid at its melting point is a thermodynamically defined event that is highly sensitive to the presence of foreign substances.[2] For a pure, crystalline organic compound, the melting point range is typically narrow, often within 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, the determination of a sharp and reproducible melting range is a primary and cost-effective method for the initial assessment of a compound's purity.[2]

Comparative Methodologies for Melting Point Determination

Two principal techniques are employed for melting point determination in a laboratory setting: the capillary method and Differential Scanning Calorimetry (DSC). Each offers distinct advantages and provides complementary information.

1. Capillary Melting Point Apparatus: This is a widely used and accessible technique that involves heating a small sample in a capillary tube at a controlled rate.[1][3] The visual observation of the temperature at which the substance begins to melt and the temperature at which it is completely molten provides the melting range. Modern instruments often feature digital temperature control and video capture to enhance accuracy and reduce operator subjectivity.[4]

2. Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] When a sample melts, it absorbs energy (an endothermic process), which is detected by the instrument as a change in heat flow.[7][8] The resulting thermogram provides a precise melting peak, from which the onset temperature and the peak maximum can be determined.[7][8] DSC offers higher precision and can provide additional information about thermal events such as glass transitions and decomposition.[5][8][9]

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition upon heating.[3]Measurement of heat flow difference between sample and reference.[5][6]
Data Output A temperature range (e.g., 150.5-151.0 °C).A thermogram showing heat flow vs. temperature, with a distinct melting peak.[7]
Precision Good, but can be operator-dependent. Modern digital instruments improve this.[4]High precision and accuracy.[6][8]
Sample Size Small, a few milligrams.Very small, typically 1-5 mg.
Information Provided Melting range.Melting point (onset and peak), enthalpy of fusion, information on other thermal events.[8][9]
Throughput Can be moderate with multi-capillary instruments.Can be lower due to heating and cooling cycles.
Cost Generally lower cost.Higher initial instrument cost.

The Imperative of Calibration: A Self-Validating System

For the generated data to be considered trustworthy, the melting point apparatus must be properly calibrated.[4][10] Calibration involves measuring the melting points of certified, high-purity reference standards with well-documented melting points.[10][11] This process ensures that the instrument's temperature readings are accurate and traceable to primary standards.[11] Regular calibration is a fundamental aspect of Good Laboratory Practice (GLP).[4]

A selection of common reference standards for melting point calibration includes:

Reference StandardCertified Melting Point (°C)
Acetanilide~114 °C
Benzoic Acid~122 °C
Salicylic Acid~159 °C
Caffeine~238 °C

Note: The exact certified melting point will be provided with the specific batch of the reference standard.[10][11][12]

Experimental Protocols for Validation

The following protocols provide a step-by-step guide to validating the melting point of high-purity 5-tert-butyl-1H-indole-2-carboxylic acid.

Part 1: Instrument Calibration and System Suitability

Objective: To ensure the melting point apparatus is performing accurately before analyzing the target compound.

Methodology:

  • Selection of Reference Standards: Choose at least two certified reference standards that bracket the expected melting point of your compound. If the melting point is unknown, a preliminary rapid screening may be necessary.[13]

  • Sample Preparation: Prepare the reference standards according to the supplier's instructions. This typically involves ensuring the sample is dry and finely powdered.[2][13]

  • Melting Point Determination of Standards:

    • Set the starting temperature to 5-10°C below the expected melting point of the first standard.[4]

    • Use a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[3][13]

    • Record the melting range for each standard.

  • Acceptance Criteria: The observed melting points of the reference standards should fall within the certified range provided by the manufacturer. If not, the instrument requires adjustment or servicing before proceeding.[4]

Part 2: Melting Point Determination of 5-tert-butyl-1H-indole-2-carboxylic acid

Objective: To accurately determine the melting range of the high-purity sample.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 5-tert-butyl-1H-indole-2-carboxylic acid is completely dry, as moisture can depress the melting point.[2][13] If necessary, dry the sample in a vacuum oven.

    • Grind a small amount of the sample into a fine, homogeneous powder to ensure efficient heat transfer.[2]

  • Capillary Loading:

    • Carefully load the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the packing is consistent across all samples.[13]

  • Initial Rapid Determination (Optional but Recommended):

    • Perform a quick determination with a fast ramp rate (e.g., 10-20°C/minute) to get an approximate melting range.[13] This helps in setting the parameters for the more accurate, slower determination.[4]

  • Accurate Melting Point Determination:

    • Allow the instrument to cool to at least 20°C below the approximate melting point found in the previous step.[4]

    • Prepare three fresh capillary samples of your compound.[13]

    • Set the start temperature to 5-10°C below the approximate melting point.[4]

    • Use a slow ramp rate of 1°C per minute.[4]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).

  • Data Reporting: Report the average of the three determinations as the melting range. A narrow range (e.g., ≤ 1°C) is indicative of high purity.

Visualizing the Workflow

MeltingPointValidation cluster_prep Preparation cluster_calibration Instrument Calibration cluster_analysis Sample Analysis Dry_Sample Dry Sample Grind_Sample Grind to Fine Powder Dry_Sample->Grind_Sample Load_Capillary Load Capillary (2-3mm) Grind_Sample->Load_Capillary Select_Standards Select Reference Standards Measure_Standards Measure Standards (1-2°C/min) Select_Standards->Measure_Standards Validate_Instrument Validate Instrument Performance Measure_Standards->Validate_Instrument Validate_Instrument->Load_Capillary Rapid_Screen Rapid Screen (Optional) Load_Capillary->Rapid_Screen Accurate_Run Accurate Run (n=3, 1°C/min) Rapid_Screen->Accurate_Run Record_Range Record Melting Range Accurate_Run->Record_Range

Caption: Workflow for validating the melting point of a high-purity compound.

Interpreting the Results

For a high-purity sample of 5-tert-butyl-1H-indole-2-carboxylic acid, the expectation is a sharp and reproducible melting range. If the observed range is broad or significantly lower than what might be anticipated based on structurally similar compounds, it could indicate the presence of impurities, residual solvent, or polymorphism. In such cases, further analytical characterization using techniques like HPLC, NMR, and Mass Spectrometry would be warranted to confirm the purity and identity of the compound.

Conclusion

Validating the melting point of a high-purity compound like 5-tert-butyl-1H-indole-2-carboxylic acid, especially in the absence of established literature values, is a critical exercise in analytical rigor. By employing a self-validating system that begins with meticulous instrument calibration using certified reference standards, researchers can establish a trustworthy melting point range. The comparative use of capillary methods and DSC provides a comprehensive thermal profile of the compound. This diligent approach ensures the generation of reliable physical property data, which is indispensable for regulatory submissions, publications, and the overall advancement of scientific research and drug development.

References

  • 001CHEMICAL. (n.d.). CAS No. 16732-65-3, 6-Bromo-1H-indole-2-carboxylic acid.
  • Research Chemicals. (n.d.). 6-Bromoindole-2-carboxylic acid, 5 g, CAS No. 16732-65-3.
  • University of Alberta. (n.d.). Melting point determination.
  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments.
  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • SSERC. (n.d.). Melting point determination.
  • Mettler Toledo. (n.d.). Melting Point Reference Standards.
  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination.
  • PerkinElmer. (n.d.). DETERMINATION OF MELTING POINTS.
  • Journal of Chemical Education. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • ChemicalBook. (2026, January 13). 6-Bromoindole-2-carboxylic acid | 16732-65-3.
  • Sigma-Aldrich. (n.d.). Melting Point Standards.
  • Crea Analytical. (n.d.). Calibration standards for melting point determination.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromo-1H-indole-2-carboxylic acid | CAS 16732-65-3.
  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • ChemScene. (n.d.). 16732-65-3 | 6-Bromoindole-2-carboxylic acid.
  • Hitachi High-Tech Analytical Science. (2022, July 29). Differential Scanning Calorimetry | Thermal Analysis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-tert-butyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-tert-butyl-1H-indole-2-carboxylic acid. As drug development professionals and researchers, adherence to rigorous safety and environmental protocols is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide is structured to provide not just a sequence of steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Classification: A Precautionary Approach

The first step in any disposal protocol is to determine if the substance qualifies as hazardous waste.[1] This assessment is the legal responsibility of the waste generator.[1] Based on the data for Indole-2-carboxylic acid, which is classified as causing skin and serious eye irritation, it is prudent to handle 5-tert-butyl-1H-indole-2-carboxylic acid as a hazardous substance.[2] The addition of the tert-butyl group is unlikely to mitigate these hazards. Therefore, for the purpose of disposal, 5-tert-butyl-1H-indole-2-carboxylic acid must be treated as hazardous chemical waste.

Hazardous waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] This means it cannot be disposed of in regular trash or poured down the sanitary sewer.[3][4][5]

Essential Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE)

All handling of 5-tert-butyl-1H-indole-2-carboxylic acid waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] The following table summarizes the required PPE:

Equipment Specification Rationale
Eye Protection Safety goggles or a face shieldProtects against potential splashes of solutions or contact with solid particulates which may cause serious eye irritation.[2][8]
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact. Indole derivatives can cause skin irritation and may be harmful upon dermal absorption.[2][8]
Lab Coat Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[6][7]
Respiratory Protection Not generally required if handled in a fume hoodIf there is a risk of generating dusts outside of a fume hood, a NIOSH-approved respirator may be necessary.[2][9]
Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Inform colleagues and the laboratory supervisor immediately.[7]

  • Evacuate : If the spill is large or in a poorly ventilated space, evacuate the immediate area.[7]

  • Containment : For small, manageable spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[6][7] Do not use combustible materials like paper towels to absorb large quantities of waste.

  • Clean-up : While wearing full PPE, carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[7][10]

  • Decontamination : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]

Step-by-Step Disposal Protocol

The disposal of 5-tert-butyl-1H-indole-2-carboxylic acid must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11]

  • Do Not Mix : Collect waste 5-tert-butyl-1H-indole-2-carboxylic acid (both solid and in solution) in a dedicated waste container. Do not mix it with other waste streams, particularly incompatible materials.[1][12]

  • Incompatibilities : Based on the carboxylic acid and indole moieties, avoid mixing with strong bases, strong oxidizing agents, and strong acids.[1][8][13] Mixing acids and bases can generate heat, while reaction with oxidizers can be violent.

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by OSHA and EPA regulations.[14]

  • Container Choice : Use a container that is in good condition and chemically compatible with the waste.[7][15] High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must have a secure, tight-fitting lid to prevent leaks.[1][15]

  • Labeling : The container must be clearly labeled from the moment the first drop of waste is added.[5][15] Use your institution's official hazardous waste tag (e.g., the UPenn yellow waste tag).[4][5] The label must include:

    • The words "Hazardous Waste" .[1][4]

    • The full, unambiguous chemical name: "5-tert-butyl-1H-indole-2-carboxylic Acid" . Do not use abbreviations or chemical formulas.[4]

    • For mixtures, list all constituents and their approximate percentages.[4][15]

    • The date of waste generation (accumulation start date).[4]

    • Your name, department, and contact information.[4]

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.

  • Location : The SAA should be away from general lab traffic and incompatible chemicals.[7]

  • Container Management : Keep the waste container tightly closed at all times except when adding waste.[5][15]

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For certain acutely toxic wastes (P-listed chemicals), the limit is one quart.[5][16] Once this limit is reached, the waste must be removed by EHS within three days.[5]

Step 4: Arranging for Final Disposal
  • Contact EHS : Do not attempt to treat or dispose of the chemical waste yourself.[5]

  • Schedule Pickup : Contact your institution's EHS office or the designated hazardous waste management service to schedule a pickup.[1][7] Submit any required forms, such as a "Hazardous Waste and Unwanted Chemical" form, ensuring all information is accurate and complete.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-tert-butyl-1H-indole-2-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Generation of 5-tert-butyl-1H-indole-2-carboxylic Acid Waste assess Hazard Assessment: Treat as Hazardous Waste (Precautionary Principle) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe select_container Select Compatible Container (e.g., HDPE, Glass) with Secure Lid ppe->select_container label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info - Hazards select_container->label_container add_waste Add Waste to Labeled Container label_container->add_waste segregate Segregate from Incompatible Wastes (Bases, Oxidizers) store_saa Store in Designated Satellite Accumulation Area (SAA) add_waste->store_saa keep_closed Keep Container Tightly Closed store_saa->keep_closed check_limits Monitor Volume: Is Container Full or SAA Limit Reached? keep_closed->check_limits check_limits->store_saa No request_pickup Complete & Submit Waste Pickup Form to EHS check_limits->request_pickup Yes ehs_pickup EHS / Licensed Contractor Collects Waste for Final Disposal request_pickup->ehs_pickup

Disposal workflow for 5-tert-butyl-1H-indole-2-carboxylic Acid.

References

  • Disposal of Chemicals in the Labor
  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Benchchem.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulation of Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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  • How to Dispose of Chemical Waste. Case Western Reserve University EHS.
  • SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
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  • SAFETY DATA SHEET - Envirobase High Performance. PPG.
  • SAFETY DATA SHEET - Indole-5-carboxaldehyde. LGC Standards.
  • Safety Data Sheet - 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid. Fluorochem.
  • Safety Data Sheet - Indole-2-carboxylic acid. metasci.
  • EHSO Manual 2025-2026: Hazardous Waste. Emory University.

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A Senior Application Scientist's Guide to Handling 5-tert-butyl-1H-indole-2-carboxylic Acid: Personal Protective Equipment and Safe Operational Planning

Author: BenchChem Technical Support Team. Date: March 2026

Core Hazard Analysis: Understanding the Risk

The hazard profile of Indole-2-carboxylic acid serves as our primary reference. The indole moiety and the carboxylic acid functional group dictate its reactivity and toxicological properties.

  • Skin and Eye Irritation: Like many carboxylic acids, this compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2/2A).[1][2][3] Contact with skin can cause redness and inflammation, while eye contact can lead to significant damage if not addressed immediately.

  • Respiratory Tract Irritation: As a fine, crystalline solid, the compound poses a risk of respiratory irritation if dust is inhaled.[2][3] This is a common hazard for solid organic acids and requires stringent engineering controls to mitigate.

  • Harmful if Swallowed or in Contact with Skin: The compound is rated as harmful if it enters the body through ingestion or significant dermal absorption (Acute Toxicity, Category 4).[1][2] This underscores the importance of preventing direct contact and practicing excellent personal hygiene.

These hazards necessitate a multi-layered approach to safety, combining robust engineering controls with a comprehensive Personal Protective Equipment (PPE) protocol.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process based on a risk assessment of the specific task being performed. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.

PPE_Selection_Workflow PPE Selection Workflow for 5-tert-butyl-1H-indole-2-carboxylic Acid cluster_risk Risk Assessment cluster_ppe Required PPE start Start: Assess Task & Scale task_type What is the physical form? start->task_type ventilation Is a Fume Hood in Use? task_type->ventilation Solid ppe_solution Solution Handling: - Minimum PPE - Consider Face Shield for >50mL task_type->ppe_solution Solution ppe_solid_hood Solid (in Hood): - Minimum PPE ventilation->ppe_solid_hood Yes ppe_solid_bench Solid (Open Bench - Not Recommended): - Minimum PPE - N95 Respirator - Face Shield ventilation->ppe_solid_bench No ppe_base Minimum PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat

Caption: PPE selection flowchart based on task-specific risk assessment.

Detailed PPE Specifications
Protection Type Specific Equipment Rationale & Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant). A face shield worn over goggles for large volumes (>50mL) or splash-risk operations.[4]Why: The compound is a serious eye irritant.[2][3] Goggles provide a seal against dust and splashes. A face shield offers a secondary barrier, protecting the entire face during higher-risk procedures like solution transfers or reaction quenching.[4][5]
Hand Protection Nitrile gloves.Why: Nitrile offers good resistance to a wide range of organic chemicals, including carboxylic acids.[6] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[7]
Body Protection A clean, closed lab coat.[8]Why: A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and dust.[9] Ensure the coat is fully buttoned for maximum protection.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Why: This is mandatory when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of irritating dust particles.[1][6][10] The use of a respirator requires proper fit-testing and training.

Operational and Disposal Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

A. Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid 5-tert-butyl-1H-indole-2-carboxylic Acid that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[6][10] This captures airborne particles at the source, preventing inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation for all subsequent work with solutions.[11][12]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[1][13]

B. Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as determined by your risk assessment.

    • Designate a specific work area and ensure it is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

  • Weighing and Transferring the Solid:

    • Perform this task in the fume hood with the sash at the lowest practical height.

    • To minimize dust, do not pour the solid directly from the primary container. Use a spatula to carefully transfer small amounts onto a weigh boat.

    • When adding the solid to a flask, use a powder funnel to prevent material from dusting the flask exterior or the work surface.

    • Close the primary container tightly immediately after use.[14]

  • Preparing Solutions:

    • Slowly add the weighed solid to the solvent with stirring.

    • Be aware that some dissolution processes can be exothermic.

    • If transferring the solution, use a secondary container to mitigate the risk of spills.[15]

C. Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation develops or persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or vacuum the material into a designated, labeled waste container.[11] Avoid actions that create dust.

    • Decontaminate the area with soap and water.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[1]

D. Waste Disposal

Chemical waste must be handled with the same care as the parent material.

  • Solid Waste: Collect all contaminated solid waste, including used weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[15]

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1][2][11]

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [URL: https://www.ilpi.com/msds/ref/carboxylicacid.html]
  • SAFETY DATA SHEET - Fisher Scientific (Indole-2-carboxylic acid). [URL: https://www.fishersci.com/sds?productName=AC122040050]
  • SAFETY DATA SHEET - Sigma-Aldrich (Indole). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i3408]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Indole-2-carboxylic acid). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FA18690_SDS_EN.pdf]
  • Indole Detection Reagent - Safety Data Sheet. [URL: https://www.interchim.fr/ft/I/IDR010.pdf]
  • Personal Protective Equipment | US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • Laboratory Safety Guidelines - Institute for Molecular Biology & Biophysics. [URL: https://www.mol.biol.ethz.
  • Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid - Benchchem. [URL: https://www.benchchem.com/product/b101962/safety]
  • SAFETY DATA SHEET - Fisher Scientific (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid). [URL: https://www.fishersci.com/sds?productName=AC106670250]
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]
  • Personal Protective Equipment - Chemistry and Biochemistry - The Ohio State University. [URL: https://chemistry.osu.edu/safety/personal-protective-equipment]
  • Safety Data Sheet Indole-2-carboxylic acid - metasci. [URL: https://www.metasci.ca/msds/Meta-3796_Indole-2-carboxylic%20acid.pdf]
  • Indole-2-carboxylic acid(1477-50-5) - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyInfo.aspx?
  • SAFETY DATA SHEET - Thermo Fisher Scientific (5-Methyl-1H-indole-2-carboxylic acid). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FA13038_SDS_EN.pdf]
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. [URL: https://actylis.
  • Indole Test Protocol - American Society for Microbiology. [URL: https://asm.org/getattachment/539a1496-2856-4b73-a8f3-8fceb0f0f49a/indole-test-protocol-3202.pdf]
  • safety data sheet - Enamine. [URL: https://www.enamine.net/sds/EN300-14152_pro]
  • SAFETY DATA SHEET - Fisher Scientific ((S)-(-)-Indoline-2-carboxylic acid). [URL: https://www.fishersci.co.uk/gb/en/sds-product.html?productname=ACR34208]
  • Indole-2-carboxylic acid(1477-50-5) - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyInfo.aspx?
  • SAFETY DATA SHEET - Fisher Scientific ((S)-(-)-Indoline-2-carboxylic acid, older version). [URL: https://www.fishersci.com/sds?productName=AC342080050]
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. [URL: https://www.moravek.com/chemical-synthesis-safety-tips-to-practice-in-the-lab/]
  • Safety Data Sheet - Cayman Chemical (Indole-3-carboxylic Acid). [URL: https://cdn.caymanchem.com/cdn/msdss/31166m.pdf]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.